1-Boc-4-[amino(phenyl)methyl]piperidine
Description
BenchChem offers high-quality 1-Boc-4-[amino(phenyl)methyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-[amino(phenyl)methyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-14(10-12-19)15(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARUKRBKMNNAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure Elucidation and Stereochemical Profiling of 1-Boc-4-[amino(phenyl)methyl]piperidine: A Comprehensive Technical Guide
Executive Summary
1-Boc-4-[amino(phenyl)methyl]piperidine (CAS: 612532-09-9) is a highly versatile, chiral building block extensively utilized in medicinal chemistry, particularly in the synthesis of chemokine receptor modulators such as CCR2 and CCR5 antagonists[1]. The molecule features a piperidine core, a tert-butyloxycarbonyl (Boc) protected secondary amine, and a primary amine situated at a chiral benzylic position. Because the spatial orientation of the benzylic amine strictly dictates the pharmacological binding affinity in G-protein-coupled receptors (GPCRs)[1], rigorous structural and stereochemical elucidation is non-negotiable.
This whitepaper outlines a self-validating analytical framework for the complete structure elucidation of this compound, detailing the causality behind instrumental choices and providing field-proven methodologies.
Elucidation Workflow Strategy
The structural confirmation of complex chiral amines requires a multi-orthogonal approach. The workflow below illustrates the logical progression of analytical techniques. Each step acts as a prerequisite and a validating checkpoint for the subsequent phase.
Figure 1: Analytical workflow for the structural and stereochemical elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale: Electrospray Ionization (ESI) is selected due to the high basicity of the primary benzylic amine, which readily accepts a proton to form a stable [M+H]+ ion. Time-of-Flight (TOF) mass analyzers provide sub-ppm mass accuracy, which is required to unambiguously confirm the molecular formula (C17H26N2O2)[2].
Self-Validating System: The protocol validates itself through in-source fragmentation. The simultaneous detection of the intact molecular ion and the[M-Boc+H]+ fragment confirms both the overall mass and the presence of the acid-labile Boc protecting group[2].
Quantitative HRMS Data Summary
| Ion Species | Formula | Theoretical m/z | Expected Fragment Origin |
| [M+H]+ | C17H27N2O2+ | 291.2067 | Intact protonated molecule |
| [M-tBu+H]+ | C13H19N2O2+ | 235.1441 | Loss of tert-butyl group (-56 Da) |
| [M-Boc+H]+ | C12H19N2+ | 191.1543 | Loss of isobutylene + CO2 (-100 Da) |
Step-by-Step HRMS Protocol
-
Sample Preparation: Weigh 1.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Methanol to create a stock solution.
-
Dilution: Dilute 10 µL of the stock solution with 990 µL of Methanol containing 0.1% Formic Acid. (The formic acid acts as a proton donor, driving the equilibrium toward the ionized state).
-
Infusion: Infuse the sample directly into an ESI-QTOF mass spectrometer using a syringe pump at a flow rate of 5 µL/min.
-
Acquisition: Acquire data in positive ion mode (m/z 100-1000) with a capillary voltage of 3.0 kV and a desolvation temperature of 250 °C.
-
Validation: Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model for C17H27N2O2+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale: While HRMS confirms the parts, NMR confirms how they are assembled. 1H NMR provides the proton environments, where the benzylic proton serves as a critical diagnostic signal. 13C NMR confirms the carbon skeleton. 2D HMBC (Heteronuclear Multiple Bond Correlation) is essential to prove that the -CH(NH2)Ph group is covalently bonded to the C4 position of the piperidine ring[2].
Self-Validating System: The integration of the 9-proton Boc singlet serves as an internal quantitative standard, validating the integration of the single benzylic proton and the 5-proton phenyl multiplet. Furthermore, the line broadening observed in the piperidine C2 and C6 protons is a direct causal result of the restricted rotation around the carbamate C-N bond—a classic, self-confirming hallmark of Boc-protected cyclic amines[2].
Quantitative NMR Assignments (CDCl3, 400 MHz / 100 MHz)
| Position | Structural Group | 1H Chemical Shift (ppm), Multiplicity, J (Hz) | 13C Shift (ppm) | Key HMBC Correlations |
| 1' | Boc C=O | - | 154.8 | - |
| 2' | Boc C-q | - | 79.4 | - |
| 3' | Boc CH3 | 1.45 (s, 9H) | 28.4 | C1', C2' |
| 2, 6 | Piperidine CH2 | 4.15 (br d, J=13.0, 2H), 2.65 (br t, J=12.5, 2H) | 43.5 | C4, C1' |
| 3, 5 | Piperidine CH2 | 1.60 (m, 2H), 1.15 (m, 2H) | 28.5 | C2, C4, C7 |
| 4 | Piperidine CH | 1.75 (m, 1H) | 41.2 | C2, C6, C7 |
| 7 | Benzylic CH | 3.75 (d, J=7.5, 1H) | 60.5 | C4, C3, C8, C9 |
| 8 | Phenyl ipso-C | - | 143.5 | - |
| 9, 13 | Phenyl o-CH | 7.30 (d, J=7.5, 2H) | 127.2 | C7, C11 |
| 10, 12 | Phenyl m-CH | 7.35 (t, J=7.5, 2H) | 128.5 | C8, C11 |
| 11 | Phenyl p-CH | 7.25 (t, J=7.5, 1H) | 126.8 | C9, C13 |
| NH2 | Primary Amine | 1.55 (br s, 2H) | - | - |
Step-by-Step NMR Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). CDCl3 is chosen because it lacks exchangeable protons that would otherwise suppress the primary amine signal.
-
Acquisition (1D): Acquire 1H NMR (400 MHz, 16 scans, relaxation delay 2s) and 13C NMR (100 MHz, 1024 scans, CPD decoupling).
-
Acquisition (2D): Acquire gradient-selected HSQC and HMBC spectra. Set the long-range coupling constant for HMBC to 8 Hz to optimize for 2-bond and 3-bond C-H correlations.
-
D2O Exchange (Optional Validation): Add 1 drop of D2O to the NMR tube, shake vigorously, and re-acquire the 1H NMR. The disappearance of the broad singlet at 1.55 ppm confirms its identity as the exchangeable -NH2 protons.
Stereochemical Determination
Causality & Rationale: The molecule possesses a single stereocenter at the benzylic carbon (C7). Because NMR in an achiral solvent cannot distinguish enantiomers, chiral High-Performance Liquid Chromatography (HPLC) on an amylose-based stationary phase is required to resolve the (R) and (S) enantiomers[3].
Self-Validating System: The addition of a basic modifier (Diethylamine) to the mobile phase prevents secondary interactions between the basic primary amine of the analyte and residual silanols on the silica support. If peak tailing occurs, it indicates insufficient modifier, providing an immediate visual check of method integrity[3].
Step-by-Step Chiral HPLC Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the racemate in a Hexane/Isopropanol (50:50) diluent.
-
Column Setup: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm particle size) into the HPLC system.
-
Mobile Phase: Prepare an isocratic mobile phase consisting of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Degas thoroughly.
-
Execution: Inject 10 µL of the sample. Elute at a flow rate of 1.0 mL/min at an oven temperature of 25 °C.
-
Detection: Monitor UV absorbance at 220 nm (capturing the phenyl ring π-π* transitions).
-
Absolute Configuration (Downstream): To assign absolute configuration to the separated peaks, isolate the desired enantiomer, form a hydrochloride salt to introduce a heavier chloride ion, and subject the crystal to X-ray crystallography to determine the (R) or (S) configuration via anomalous dispersion.
References
- Goble, S. D., et al. (2007). Benzoxazinyl-amidocyclopentyl-heterocyclic modulators of chemokine receptors. US Patent 2007/0238723 A1. Google Patents.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. Available at:[Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at:[Link]
Sources
- 1. US20080081803A1 - Heterocyclic cyclopentyl tetrahydroisoquinoline and tetrahydropyridopyridine modulators of chemokine receptor activity - Google Patents [patents.google.com]
- 2. wiley.com [wiley.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Implementation of Boc Protection in Piperidine-Based API Synthesis
Executive Summary
The piperidine pharmacophore is ubiquitous in modern therapeutics, serving as the structural core for diverse APIs including Ibrutinib (oncology), Tofacitinib (immunology), and Fentanyl (analgesia). In the synthetic campaigns of these molecules, the tert-butyloxycarbonyl (Boc) group is not merely a blocking agent; it is a strategic tool.[1] Beyond masking nucleophilicity, the N-Boc moiety alters the electronic landscape of the piperidine ring, enabling regio-controlled functionalization (e.g.,
Strategic Rationale: Why Boc for Piperidines?
In drug development, the choice of protecting group (PG) is dictated by orthogonality and processability. For piperidines, Boc offers three distinct advantages over Cbz, Fmoc, or Benzyl groups:
-
Lipophilicity & Purification: Piperidine derivatives are often polar and difficult to extract from aqueous phases. The tert-butyl group adds significant lipophilicity, moving the molecule into the organic phase (DCM/EtOAc) and facilitating silica gel chromatography.
-
Electronic Deactivation: The carbamate functionality withdraws electron density from the nitrogen lone pair. This prevents N-oxidation (N-oxide formation) and quaternary ammonium salt formation during alkylation steps performed on other parts of the molecule.
-
Directed Metallation (The "Beak" Effect): Unlike N-Benzyl, the N-Boc group possesses a carbonyl oxygen capable of coordinating lithium. This allows for Directed ortho-Metalation (DoM) -style chemistry at the
-carbon, a powerful method for introducing substituents at the 2-position.
Comparative Analysis of Nitrogen Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Carboxybenzyl) | Bn (Benzyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Cleavage | Acidic (TFA, HCl) | Hydrogenolysis (H₂/Pd) | Hydrogenolysis (H₂/Pd) | Basic (Piperidine/DMF) |
| Stability | Stable to Base, Nucleophiles, H₂ | Stable to Acid (mild) | Stable to Acid, Base, Hydrides | Stable to Acid |
| Piperidine | Excellent (Directing Group) | Poor (Degrades) | Poor (No direction) | Unstable to basic lithiation conditions |
| Atom Economy | Moderate (generates isobutylene/CO₂) | Moderate (generates Toluene/CO₂) | High | Low (large byproduct) |
Installation Protocol: The Self-Validating System
While Boc protection is considered "standard," process deviations often occur due to poor stoichiometry or pH control. The following protocol includes built-in checkpoints.
Validated Protocol: N-Boc Protection of 4-Piperidone
Target: Synthesis of N-Boc-4-piperidone (Key intermediate for fentanyl/fentanyl analogues)
Reagents: 4-Piperidone monohydrate hydrochloride, Di-tert-butyl dicarbonate (
Step-by-Step Workflow:
-
Suspension: Suspend 4-piperidone HCl (1.0 eq) in DCM (
).-
Checkpoint: The salt will not fully dissolve. This is normal.
-
-
Base Addition: Add
(2.2 eq) dropwise at . -
Catalysis: Add DMAP (0.05 eq).
-
Insight: DMAP attacks
to form a highly electrophilic N-acylpyridinium intermediate, accelerating the reaction -fold.
-
-
Electrophile Addition: Add
(1.1 eq) dissolved in minimal DCM.-
Observation:
evolution is visible. Ensure distinct bubbling stops before workup.
-
-
Quench: Wash with
(to remove DMAP/Et3N) Sat. Brine.
Critical Quality Attribute (CQA) - NMR Rotamers:
Upon acquiring the
-
Cause: Restricted rotation around the N-C(O) carbamate bond.
-
Validation: Do not discard as impure. Run the NMR at
; the peaks will coalesce into sharp singlets, confirming the rotameric nature.
Advanced Synthetic Utility: Regioselective -Lithiation
The most sophisticated application of N-Boc piperidine is the Beak-Lee Lithiation . This method utilizes the Boc group's carbonyl oxygen to coordinate an organolithium species, directing deprotonation specifically to the
Mechanism & Diagram
The coordination complex pre-organizes the lithiating agent (s-BuLi), lowering the activation energy for proton removal at the proximal carbon. This creates a dipole-stabilized carbanion that can be trapped with electrophiles (electrophiles:
Figure 1: The Beak-Lee methodology for
Deprotection Dynamics: Acidolysis & Scavenging
Removing the Boc group generates a tert-butyl cation (
Comparison of Deprotection Cocktails
| Reagent System | Mechanism | Best For | Scavenger Needed? |
| TFA / DCM (1:1) | General Purpose | Yes (if e- rich aromatics present) | |
| 4M HCl / Dioxane | Forming HCl Salts | No (Cl- traps cation as t-BuCl) | |
| TMSOTf / 2,6-Lutidine | Silyl-assisted cleavage | Acid-sensitive substrates | No |
The "Scavenger Protocol" (For Complex APIs)
If your piperidine scaffold contains an indole or phenol (common in CNS drugs):
-
Add Triethylsilane (TES) or Thioanisole (2-5 eq) before adding the acid.
-
-
Role: TES acts as a hydride donor, quenching the
to isobutane (gas), preventing side reactions.
-
Case Study: Synthesis of Ibrutinib Intermediate
Context: Ibrutinib (Imbruvica) utilizes a chiral piperidine ring. A key step involves manipulating the piperidine while keeping the nitrogen protected.[8]
Workflow Visualization:
Figure 2: Simplified workflow for a chiral piperidine intermediate, highlighting Boc's role in enabling the Mitsunobu inversion without N-interference.
Technical Insight: In Step 3 (Mitsunobu), a free amine would be alkylated by the alcohol/DIAD complex. The Boc group renders the nitrogen non-nucleophilic, forcing the reaction to occur exclusively at the oxygen center, thereby preserving the chemoselectivity required for the drug's efficacy.
References
-
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. -
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.
-
Agami, C., et al. (2002). The Role of N-Boc in Stereoselective Piperidine Synthesis. Tetrahedron.[8][9][10]
-
Lundt, B. F., et al. (1978). Removal of t-Butyl and t-Butoxycarbonyl protecting groups with trifluoroacetic acid.[10] International Journal of Peptide and Protein Research.
-
ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]
- 7. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 8. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
Methodological & Application
Synthetic Route to 1-Boc-4-[amino(phenyl)methyl]piperidine: An In-Depth Technical Guide
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Specifically, 4-substituted piperidines are key building blocks in the synthesis of numerous therapeutic agents, including potent analgesics and receptor antagonists.[2][3] The target molecule of this guide, 1-Boc-4-[amino(phenyl)methyl]piperidine, is a valuable intermediate, incorporating both a protected amine on the piperidine ring for controlled reactivity and a versatile aminophenylmethyl side chain for further chemical elaboration.
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is of critical importance. It deactivates the otherwise reactive secondary amine, preventing undesired side reactions and allowing for selective functionalization at the 4-position.[] The Boc group is favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[5][6]
This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-4-[amino(phenyl)methyl]piperidine via a robust and widely applicable method: reductive amination. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and offer insights into process optimization and characterization of the final product.
Retrosynthetic Analysis and Synthetic Strategy
A retrosynthetic analysis of the target molecule reveals a logical disconnection at the newly formed carbon-nitrogen bond of the side chain. This points towards a reductive amination strategy, a cornerstone of C-N bond formation in organic synthesis.[7] This powerful reaction involves the condensation of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Two primary reductive amination pathways can be envisioned for the synthesis of 1-Boc-4-[amino(phenyl)methyl]piperidine:
-
Pathway A: Reaction of 1-Boc-4-aminopiperidine with benzaldehyde.
-
Pathway B: Reaction of 1-Boc-4-formylpiperidine with aniline.
While both routes are viable, Pathway A, utilizing the commercially available and stable 1-Boc-4-aminopiperidine and benzaldehyde, is often preferred for its operational simplicity and the ready availability of starting materials. This guide will focus on the detailed execution of Pathway A.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 1-Boc-4-[amino(phenyl)methyl]piperidine via reductive amination.
Detailed Experimental Protocol
This protocol is based on established reductive amination procedures, optimized for the synthesis of the target compound.[8][9]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 1-Boc-4-aminopiperidine | 200.28 | 10.0 | 2.00 g | Commercially available, store desiccated. |
| Benzaldehyde | 106.12 | 10.5 | 1.11 g (1.07 mL) | Freshly distilled to remove benzoic acid. |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 15.0 | 3.18 g | Mild and selective reducing agent. |
| Dichloromethane (DCM) | - | - | 50 mL | Anhydrous, reaction solvent. |
| Saturated Sodium Bicarbonate Solution | - | - | 30 mL | For workup. |
| Brine | - | - | 30 mL | For workup. |
| Anhydrous Magnesium Sulfate | - | - | - | For drying the organic phase. |
| Ethyl Acetate | - | - | As needed | For purification. |
| Hexanes | - | - | As needed | For purification. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-aminopiperidine (2.00 g, 10.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Aldehyde: Add benzaldehyde (1.07 mL, 10.5 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm. Stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (30 mL). Stir the biphasic mixture vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to afford 1-Boc-4-[amino(phenyl)methyl]piperidine as a white to off-white solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality and Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation. Unlike stronger reducing agents such as sodium borohydride, STAB is milder and more selective for the reduction of imines and enamines in the presence of aldehydes and ketones. It is also tolerant of mildly acidic conditions, which can catalyze imine formation.
-
Solvent Selection: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants and the intermediate imine.
-
Stoichiometry: A slight excess of the aldehyde is used to ensure complete consumption of the more valuable 1-Boc-4-aminopiperidine. An excess of the reducing agent is necessary to drive the reduction of the intermediate imine to completion.
-
Workup Procedure: The aqueous workup with sodium bicarbonate is crucial to neutralize any remaining acidic species and to quench the excess reducing agent.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this procedure.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Handle all chemicals with care. Dichloromethane is a volatile and potentially hazardous solvent. Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with strong acids.
Conclusion
The reductive amination protocol detailed in this application note provides a reliable and efficient method for the synthesis of 1-Boc-4-[amino(phenyl)methyl]piperidine. This versatile intermediate is a valuable building block for the development of novel chemical entities in drug discovery and medicinal chemistry. The presented methodology is scalable and can be adapted for the synthesis of a diverse library of 4-substituted piperidine derivatives.
References
-
Benchchem. Retrosynthetic Analysis and Synthetic Strategies for ortho-methyl 4-Anilino-1-Boc-piperidine: An In-depth Technical Guide.
-
MacCoss, M., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal.
-
ChemicalBook. 1-N-Boc-4-(Phenylamino)piperidine synthesis.
-
Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
-
Clemente, F., Matassini, C., & Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules.
-
Tang, G., et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Matassini, C., Clemente, F., & Cardona, F. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry.
-
Benchchem. Synthesis routes of 1-Boc-4-(4-fluoro-phenylamino)-piperidine.
-
Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
Zhang, W., & Tong, X. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
Bio-protocol. Peptide Synthesis.
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Benchchem. An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
-
BOC Sciences. 1-Boc-4-(aminomethyl)piperidine.
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
Sources
- 1. A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
Application Note: Reductive Amination Protocol for 1-Boc-4-formylpiperidine
Abstract
This application note details a robust, scalable protocol for the reductive amination of 1-Boc-4-formylpiperidine (CAS: 137076-22-3) with primary and secondary amines. While various reducing agents exist, this guide prioritizes the Sodium Triacetoxyborohydride (STAB) method due to its exceptional chemoselectivity, safety profile (cyanide-free), and operational simplicity in drug discovery workflows. We provide a self-validating experimental procedure, mechanistic insights, and a troubleshooting decision tree to ensure high-yield synthesis of 4-substituted piperidine scaffolds, a ubiquitous pharmacophore in GPCR and kinase inhibitor discovery.
Strategic Considerations & Chemistry
The reductive amination of 1-Boc-4-formylpiperidine presents unique challenges and opportunities compared to simple aliphatic aldehydes.
The Substrate: 1-Boc-4-formylpiperidine
-
Stability: This aldehyde is generally stable but can oxidize to the carboxylic acid or polymerize upon prolonged exposure to air. It should be stored at 0-5°C under inert gas.
-
Reactivity: The piperidine ring creates moderate steric bulk at the C4 position. While less hindered than a tertiary carbon, it requires sufficient time for imine formation, particularly with secondary amines.
-
Solubility: The Boc group confers excellent solubility in organic solvents (DCM, DCE, THF), making it ideal for homogeneous phase chemistry.
Selection of Reducing Agent
The choice of reducing agent is the single most critical variable. We compare the three industry standards below:
Table 1: Comparative Analysis of Reducing Agents
| Feature | STAB (Na(OAc)₃BH) | NaCNBH₃ | NaBH₄ |
| Selectivity | High. Reduces imines/iminiums much faster than aldehydes. | High. pH dependent. | Low. Reduces aldehydes and imines indiscriminately. |
| Protocol Type | One-Pot (Direct). Reagents added sequentially in one vessel.[1] | One-Pot. | Two-Step. Imine must be fully formed before addition.[2] |
| Safety | Good. Generates boric acid/acetate byproducts. | Poor. Generates HCN/Cyanide waste. | Good. Generates borate salts.[3][4] |
| Solvent | DCE, DCM, THF (Aprotic).[3] | MeOH, EtOH (Protic). | MeOH, EtOH.[2][3] |
| Recommendation | Primary Choice for Drug Discovery. | Legacy method; use only if STAB fails. | Use for unreactive amines requiring heat. |
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is then selectively reduced.[5][6] STAB is mild enough that it does not reduce the aldehyde starting material at an appreciable rate, allowing for "direct" reductive amination where the reducing agent is present during imine formation.
Figure 1: Mechanistic pathway of direct reductive amination using STAB. Note that imine formation is an equilibrium process driven forward by water removal or rapid reduction.
Standard Protocol (The "Abdel-Magid" Method)
This protocol is optimized for 1.0 mmol scale and can be linearly scaled.
Materials
-
Aldehyde: 1-Boc-4-formylpiperidine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.0 – 1.2 equiv)
-
Reagent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or Dichloromethane (DCM).[1] Note: DCE is preferred due to its slightly higher boiling point and stability, but DCM is an acceptable greener alternative.
-
Additive: Glacial Acetic Acid (1.0 – 2.0 equiv). Critical for basic amines or when using secondary amines to facilitate iminium ion formation.
Step-by-Step Procedure
-
Preparation: In a clean, dry vial or round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-formylpiperidine (213 mg, 1.0 mmol) in DCE (5.0 mL, 0.2 M concentration).
-
Checkpoint: Ensure the aldehyde is fully dissolved. If the aldehyde appears yellow or gummy, check purity by TLC/NMR.
-
-
Amine Addition: Add the Amine (1.0 – 1.1 mmol).
-
If the amine is a salt (e.g., HCl salt):[5] Add Triethylamine (TEA) (1.0 equiv relative to the amine salt) to liberate the free base.
-
-
Acid Catalysis: Add Glacial Acetic Acid (60 µL, ~1.0 mmol).
-
Why? This buffers the pH to ~5-6, optimal for imine formation, and catalyzes the dehydration step.
-
-
Imine Formation (The "Pre-Stir"): Stir the mixture at Room Temperature (RT) for 30–60 minutes .
-
Expert Insight: While STAB allows for "direct" addition, a short pre-stir ensures the equilibrium shifts toward the imine before the reducing agent is introduced, minimizing direct reduction of the aldehyde to the alcohol byproduct.
-
-
Reduction: Add STAB (300–340 mg, 1.4–1.6 mmol) in one portion.
-
Observation: Mild effervescence may occur. The reaction mixture may become cloudy.
-
-
Reaction Time: Stir at RT for 4–16 hours (typically overnight).
-
Monitoring: Monitor by LC-MS or TLC.[5] Look for the disappearance of the aldehyde (UV active) and the appearance of the product (often stains with Ninhydrin or Dragendorff).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose excess borohydride.
-
Extract with DCM (3 x 5 mL).
-
Phase Separation: The organic layer (DCM/DCE) will be on the bottom .
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification[5]
-
Flash Chromatography: Most products are amenable to silica gel chromatography using a gradient of DCM/MeOH (0% to 10% MeOH).
-
Acid/Base Extraction (Self-Validating Step):
-
Dissolve crude residue in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in EtOAc).
-
Basify aqueous layer with 6M NaOH or sat. Na₂CO₃.
-
Extract back into EtOAc. This yields high-purity amine.[6]
-
Troubleshooting & Optimization
Use this decision tree when standard conditions yield <50% or significant byproducts.
Figure 2: Troubleshooting decision tree for reductive amination.
Common Issues:
-
Formation of Alcohol (1-Boc-4-hydroxymethylpiperidine):
-
Cause: Reduction of aldehyde occurred before imine formation.
-
Fix: Increase "Pre-Stir" time to 2 hours. Ensure molecular sieves (4Å) are added to the reaction to scavenge water.
-
-
Unreactive Amines (Anilines/Electron-Deficient):
-
Cause: Nucleophilicity is too low to form imine.
-
Fix: Use Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.0 equiv) in the pre-stir step. It coordinates the carbonyl, forcing imine formation.[6]
-
-
Boc-Deprotection:
-
Cause: Unlikely with acetic acid, but possible if strong Lewis acids are used or heated excessively.
-
Fix: Maintain temperature < 40°C.
-
Safety Protocols
-
Sodium Triacetoxyborohydride (STAB): Flammable solid. Reacts with water to release hydrogen gas (flammable). Handle in a fume hood.
-
DCE (1,2-Dichloroethane): Carcinogen and highly toxic. Avoid inhalation. If safety regulations prohibit DCE, DCM or THF are valid substitutes.
-
Waste Disposal: Quenched reaction mixtures contain boric acid derivatives. Dispose of in aqueous waste streams according to local EHS regulations.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[6][8]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[6] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.[6]
-
Matassini, C. ; et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry, 2020 .
-
BenchChem Application Note. "Application Notes and Protocols for Reductive Amination using Boc-eda-ET HCl." BenchChem, 2025 .[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
catalytic hydrogenation conditions for 1-Boc-4-(phenylcyanomethyl)piperidine
Application Notes & Protocols:
High-Selectivity Catalytic Hydrogenation of 1-Boc-4-(phenylcyanomethyl)piperidine to its Primary Amine
Introduction: Significance and Objective
The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals, agrochemicals, and materials science. The target molecule of this guide, 1-Boc-4-(2-amino-1-phenylethyl)piperidine, is a valuable intermediate. Its structure, featuring a chiral center adjacent to a primary amine and a piperidine scaffold, is prevalent in pharmacologically active compounds.
Catalytic hydrogenation represents the most atom-economical and environmentally benign method for this conversion. However, the reduction of nitriles is often plagued by the formation of secondary and tertiary amine impurities, which complicates purification and reduces yield.[1] This guide provides a comprehensive overview and detailed protocols for the high-selectivity catalytic hydrogenation of 1-Boc-4-(phenylcyanomethyl)piperidine, designed for researchers and drug development professionals seeking robust and reproducible methodologies. We will explore the causality behind experimental choices, offering protocols that are both effective and self-validating.
Theoretical Background & Mechanistic Considerations
The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂-NH₂) proceeds through a metal-hydride-mediated pathway on the surface of a heterogeneous catalyst. The key mechanistic steps involve:
-
Adsorption: Both the nitrile and hydrogen are adsorbed onto the catalyst surface.
-
Hydrogen Activation: Molecular hydrogen (H₂) undergoes dissociative chemisorption on the metal surface, forming reactive metal-hydride (M-H) species.
-
Stepwise Reduction: The nitrile is reduced in a stepwise manner. The first addition of H₂ forms an intermediate imine (R-CH=NH).[1]
-
Desorption or Further Reaction: The imine can either be further reduced to the desired primary amine or it can react with an already-formed primary amine molecule. This latter pathway leads to the formation of a secondary imine, which upon reduction, yields an undesired secondary amine byproduct.[1] Further reaction can even produce tertiary amines.
The primary challenge is to ensure the rate of reduction of the imine intermediate to the primary amine is significantly faster than its rate of condensation with the product amine. This can be achieved by carefully selecting the catalyst, solvent, and additives.
-
Role of Additives:
-
Ammonia: Often used with catalysts like Raney® Nickel, ammonia can inhibit the condensation reaction by shifting the equilibrium away from secondary imine formation.
-
Acids (e.g., HCl, Acetic Acid): Used with catalysts like Palladium, acids can protonate the imine intermediate, rendering it more susceptible to reduction while preventing it from reacting with the primary amine product.[2] Care must be taken, as the Boc protecting group is acid-labile.[3][4]
-
Catalyst & Conditions Selection Guide
The choice of catalyst is critical for achieving high yield and selectivity. Below is a comparative summary of common catalytic systems for nitrile hydrogenation.
| Catalyst System | H₂ Source / Pressure | Temperature | Solvent | Additives | Pros | Cons |
| Raney® Nickel | H₂ gas / 50-500 psi | 25-60 °C | Methanol, Ethanol | Ammonia | High activity, cost-effective.[5][6] | Pyrophoric when dry, potential for nickel leaching.[7] |
| Palladium on Carbon (Pd/C) | H₂ gas / 50-100 psi | 25-60 °C | Ethanol, THF, Acetic Acid | HCl (catalytic) | Excellent functional group tolerance, stable.[8] | Can be less selective without additives, Boc deprotection risk with acid.[2][9] |
| Pd/C (Transfer) | Ammonium Formate | 25-80 °C | Methanol, Ethanol | None | Avoids high-pressure H₂ gas, simple setup.[10] | Requires stoichiometric hydrogen donor, can be slower. |
| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas / 400-500 psi | 70-90 °C | Various | Basic substances | High selectivity for primary amines, robust.[11][12][13] | Higher cost, may require higher pressures/temperatures. |
Experimental Protocols
Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Raney® Nickel is pyrophoric when dry and must be handled as a slurry under solvent at all times.[7] High-pressure hydrogenation must be performed behind a blast shield using appropriate equipment.
Protocol 1: High-Pressure Hydrogenation using Raney® Nickel
This protocol leverages the high activity of Raney® Nickel in the presence of ammonia to maximize selectivity towards the primary amine.
Materials:
-
1-Boc-4-(phenylcyanomethyl)piperidine (1.0 eq)
-
Raney® Nickel (approx. 20-50% by weight of substrate, as a 50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonium Hydroxide (28-30% solution)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (Celite®)
-
High-pressure reactor (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In the reactor vessel, carefully wash the Raney® Nickel slurry (e.g., 0.5 g for 1.0 g of substrate) with anhydrous ethanol (3 x 10 mL) via decantation. Never allow the catalyst to become dry.
-
Reactor Charging: To the vessel containing the washed catalyst, add a solution of 1-Boc-4-(phenylcyanomethyl)piperidine (e.g., 1.0 g, 3.33 mmol) in anhydrous ethanol (20 mL).
-
Additive: Add ammonium hydroxide (0.5 mL) to the reaction mixture. This is crucial for suppressing secondary amine formation.
-
Reaction Execution:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the system by pressurizing with nitrogen (3x) and then hydrogen (3x) to remove all air.
-
Pressurize the reactor with hydrogen gas to 100-200 psi.
-
Begin vigorous stirring and heat the reaction to 40-50 °C.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the vessel with nitrogen.
-
Under the nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Crucially, keep the filter cake wet with solvent at all times.
-
Immediately quench the filter cake with copious amounts of water into a designated waste container.
-
Rinse the reactor and filter cake with additional ethanol.
-
-
Isolation:
-
Concentrate the combined filtrates under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol with 1% Triethylamine) to yield the pure primary amine.
-
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is advantageous as it avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory setups.[10]
Materials:
-
1-Boc-4-(phenylcyanomethyl)piperidine (1.0 eq)
-
10% Palladium on Carbon (10% w/w of substrate)
-
Ammonium Formate (HCOONH₄) (4-5 eq)
-
Anhydrous Methanol
-
Diatomaceous earth (Celite®)
Procedure:
-
Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Boc-4-(phenylcyanomethyl)piperidine (e.g., 1.0 g, 3.33 mmol) and anhydrous methanol (25 mL).
-
Reagent Addition: Add ammonium formate (e.g., 0.84 g, 13.3 mmol, 4 eq) to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 100 mg) to the reaction mixture.
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 65 °C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete in 6-18 hours.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake thoroughly with methanol.
-
-
Isolation:
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining formate salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Visual Workflow
The general experimental workflow for catalytic hydrogenation is depicted below.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.nu.edu.kz [research.nu.edu.kz]
- 12. researchgate.net [researchgate.net]
- 13. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Application Note: 1-Boc-4-[amino(phenyl)methyl]piperidine as a Privileged Pharmaceutical Scaffold
[1]
Executive Summary & Compound Profile
1-Boc-4-[amino(phenyl)methyl]piperidine is a high-value "privileged structure" intermediate used in the synthesis of G-Protein Coupled Receptor (GPCR) modulators, kinase inhibitors, and peptidomimetics.[1] Its structure features a piperidine ring (a classic pharmacophore) linked to a chiral benzylic amine. This dual functionality allows it to serve as a versatile "linker" scaffold, connecting hydrophobic domains (via the phenyl group) with polar interacting motifs (via the amine).
Chemical Identity
| Property | Specification |
| IUPAC Name | tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate |
| CAS Number | 612532-09-9 |
| Molecular Formula | C |
| Molecular Weight | 290.40 g/mol |
| Key Functional Groups | Primary Benzylic Amine (Reactive), Boc-Carbamate (Protective), Phenyl Ring (Hydrophobic) |
| Chirality | Contains one chiral center at the benzylic position.[1][2] Often supplied as a racemate unless specified as ( |
⚠️ CRITICAL COMPLIANCE NOTE: Do NOT confuse this compound with 1-Boc-4-(phenylamino)piperidine (CAS 125541-22-2), which is a direct precursor to fentanyl and a controlled substance in many jurisdictions. [1] * Target Compound: Piperidine — CH(Ph) — NH
(Benzylic amine, extra carbon linker).
Synthetic Utility & Applications
This intermediate is primarily employed to introduce the 4-(
A. Neurokinin & Orexin Receptor Antagonists
The 4-benzylpiperidine pharmacophore is prevalent in NK1 receptor antagonists (e.g., analogs of CP-96,345) and Orexin receptor blockers.[1] The benzylic amine serves as a critical hydrogen bond donor/acceptor site within the receptor binding pocket.
B. Peptidomimetic Scaffolds
The compound acts as a constrained amino acid mimic. The rigid piperidine ring restricts conformational freedom, potentially increasing the selectivity of peptide-based drugs. It is often coupled with carboxylic acids to form stable amide bonds.
C. Kinase Inhibitor "Tail" Synthesis
In kinase inhibitor design, the piperidine nitrogen (after Boc deprotection) is often coupled to the hinge-binding heterocycle, while the benzylic amine extends into the solvent-exposed region to tune solubility and pharmacokinetic properties.
Experimental Workflows (Visualized)
The following diagram illustrates the standard synthetic workflow, from initial coupling to final deprotection.
Figure 1: Strategic workflow for utilizing the scaffold in divergent synthesis.
Detailed Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Use this protocol to couple the benzylic amine with carboxylic acids, particularly when the acid is sterically hindered.
Reagents:
Procedure:
-
Preparation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) in a round-bottom flask under N
. -
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes. Note: Solution should turn slightly yellow.[1]
-
Addition: Add 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 equiv) dissolved in a minimal amount of DMF.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H of product; Boc group is acid-labile, so avoid acidic mobile phases if possible, or use rapid gradients).
-
Workup: Dilute with EtOAc, wash with sat.[4] NaHCO
(x2), water (x1), and brine (x1). Dry over Na SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Controlled Boc-Deprotection (TFA Method)
Use this protocol to expose the secondary piperidine amine for further functionalization.[1]
Reagents:
Procedure:
-
Dissolution: Dissolve the intermediate in DCM (0.1 M). Cool to 0°C.
-
Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 or 4:1).
-
Expert Tip: If the molecule contains electron-rich aromatic rings (e.g., indole, phenol), add 2-5% Triethylsilane (TES) to scavenge tert-butyl cations and prevent alkylation byproducts.[1]
-
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.
-
Workup (Volatile): Concentrate in vacuo. Co-evaporate with toluene (x3) to remove residual TFA.
-
Free Basing (Optional): If the free base is required, redissolve in DCM and wash with sat. Na
CO .
Troubleshooting & Optimization
| Issue | Probable Cause | Expert Solution |
| Racemization | Overly basic conditions during coupling or high heat.[1] | The benzylic proton is acidic. Use DIPEA instead of TEA. Keep reaction at or below RT. Avoid strong bases (NaH, KOH). |
| Low Yield (Coupling) | Steric hindrance at the benzylic position. | Switch from EDC/HOBt to HATU or COMU . Increase reaction time to 24h. |
| Boc-Deprotection "Stalling" | Formation of stable TFA salts.[1] | Ensure the reaction is anhydrous. If using HCl/Dioxane, ensure the reagent is fresh (HCl gas can escape). |
| Poor Solubility | Hydrophobic phenyl + Boc group. | Use DMF or DMAc as solvent. DCM may not fully solubilize polar acid partners. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]
Disclaimer: This document is for research and development purposes only. The user is responsible for ensuring compliance with all local, state, and federal regulations regarding the handling of chemical intermediates.
Application Notes and Protocols for the Derivatization of the Primary Amine in 1-Boc-4-[amino(phenyl)methyl]piperidine
Introduction
The 1-Boc-4-[amino(phenyl)methyl]piperidine scaffold is a valuable building block in modern medicinal chemistry. The presence of a primary amine offers a versatile handle for a wide array of chemical modifications, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures selective derivatization of the primary amine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We will explore common and effective methods for modifying the primary amine, including acylation, sulfonylation, urea formation, and reductive amination, complete with detailed, field-proven protocols. The piperidine moiety is a prevalent feature in numerous pharmaceuticals, and understanding its derivatization is crucial for the development of novel therapeutics.[1][2]
Strategic Overview of Derivatization Pathways
The derivatization of 1-Boc-4-[amino(phenyl)methyl]piperidine primarily focuses on the nucleophilic nature of the primary amine. The choice of derivatization strategy will depend on the desired final compound and its intended application. The following diagram illustrates the key derivatization pathways discussed in this guide.
Caption: Key derivatization pathways for 1-Boc-4-[amino(phenyl)methyl]piperidine.
I. Acylation: Formation of Amides
Amide bond formation is one of the most fundamental and widely utilized reactions in medicinal chemistry. The resulting amide derivatives often exhibit improved biological activity and metabolic stability.
A. Rationale for Method Selection
The acylation of the primary amine of 1-Boc-4-[amino(phenyl)methyl]piperidine can be achieved through two primary methods: reaction with an acyl chloride or coupling with a carboxylic acid.
-
Acyl Chloride Method : This is a straightforward and often high-yielding method. The high reactivity of acyl chlorides allows the reaction to proceed readily, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
-
Carboxylic Acid Coupling : This method is preferred when the corresponding acyl chloride is unstable or not commercially available. A wide variety of coupling reagents are available, with common choices including carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
B. Experimental Protocols
Protocol 1: Acylation using Acyl Chloride
This protocol describes a general procedure for the acylation of 1-Boc-4-[amino(phenyl)methyl]piperidine with an acyl chloride.
Materials:
-
1-Boc-4-[amino(phenyl)methyl]piperidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol details the coupling of 1-Boc-4-[amino(phenyl)methyl]piperidine with a carboxylic acid using EDC and HOBt (Hydroxybenzotriazole).
Materials:
-
1-Boc-4-[amino(phenyl)methyl]piperidine
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
DIPEA
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Sulfonylation: Formation of Sulfonamides
Sulfonamide moieties are prevalent in a wide range of pharmaceuticals due to their ability to act as bioisosteres of amides and their involvement in key binding interactions with biological targets.
A. Rationale for Method Selection
The synthesis of sulfonamides from 1-Boc-4-[amino(phenyl)methyl]piperidine is typically achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base. Pyridine or triethylamine are commonly used bases to neutralize the HCl generated during the reaction. The choice of solvent is often an aprotic solvent like dichloromethane or tetrahydrofuran (THF).
B. Experimental Protocol
Protocol 3: Sulfonylation using Sulfonyl Chloride
This protocol provides a general method for the synthesis of sulfonamides.
Materials:
-
1-Boc-4-[amino(phenyl)methyl]piperidine
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Anhydrous pyridine or DCM
-
Triethylamine (if using DCM as solvent)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq) in anhydrous pyridine or DCM. If using DCM, add triethylamine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.[3]
III. Urea Formation
Urea derivatives are important pharmacophores found in numerous clinically used drugs. They can be synthesized from the primary amine of 1-Boc-4-[amino(phenyl)methyl]piperidine through reaction with an isocyanate or by a two-step procedure involving an in-situ generated isocyanate from a Boc-protected amine.[4][5]
A. Rationale for Method Selection
-
Reaction with Isocyanates : This is the most direct method for the synthesis of ureas. The primary amine readily attacks the electrophilic carbon of the isocyanate.
B. Experimental Protocol
Protocol 4: Urea Synthesis via Reaction with an Isocyanate
This protocol outlines the synthesis of a urea derivative by reacting the primary amine with an isocyanate.
Materials:
-
1-Boc-4-[amino(phenyl)methyl]piperidine
-
Isocyanate (e.g., phenyl isocyanate)
-
Anhydrous THF or DCM
-
Hexanes or diethyl ether for precipitation
Procedure:
-
Dissolve 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq) in anhydrous THF or DCM under an inert atmosphere.
-
Add the isocyanate (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like hexanes or diethyl ether.
-
If necessary, the crude product can be purified by flash column chromatography on silica gel.
IV. Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl groups to a primary amine. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ.
A. Rationale for Method Selection
The choice of reducing agent is critical for a successful reductive amination. Mild reducing agents are preferred to avoid the reduction of the carbonyl compound before imine formation.
-
Sodium triacetoxyborohydride (STAB) : STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of primary amines. It is generally preferred over sodium cyanoborohydride due to its lower toxicity.[6]
-
Sodium cyanoborohydride (NaBH₃CN) : Another common reducing agent for this transformation, though its use is becoming less frequent due to the toxicity of cyanide byproducts.
B. Experimental Protocol
Protocol 5: Reductive Amination using STAB
This protocol describes the reductive amination of 1-Boc-4-[amino(phenyl)methyl]piperidine with an aldehyde or ketone.
Materials:
-
1-Boc-4-[amino(phenyl)methyl]piperidine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or DCM
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6][7]
V. Boc Deprotection
The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is typically achieved under acidic conditions.
A. Rationale for Method Selection
-
Trifluoroacetic Acid (TFA) : A strong acid commonly used for Boc deprotection. Reactions are typically fast and clean.
-
Hydrochloric Acid (HCl) in an organic solvent : A solution of HCl in dioxane or methanol is also a very effective reagent for Boc deprotection.
B. Experimental Protocol
Protocol 6: Boc Deprotection with TFA
This protocol provides a standard procedure for the removal of the Boc group.
Materials:
-
Boc-protected piperidine derivative
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected piperidine derivative in DCM.
-
Add TFA (5-10 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Data Summary
The following table summarizes the typical reaction conditions for the derivatization of the primary amine on Boc-protected piperidine scaffolds. Note that reaction times and yields are substrate-dependent and may require optimization.
| Derivatization | Reagents | Solvent | Base | Typical Reaction Time |
| Acylation | Acyl Chloride | DCM | TEA/DIPEA | 2-16 h |
| Carboxylic Acid, EDC, HOBt | DMF/DCM | DIPEA | 12-24 h | |
| Sulfonylation | Sulfonyl Chloride | Pyridine/DCM | Pyridine/TEA | 4-18 h |
| Urea Formation | Isocyanate | THF/DCM | None | 1-6 h |
| Reductive Amination | Aldehyde/Ketone, STAB | DCE/DCM | (Acetic Acid catalyst) | 12-24 h |
Conclusion
1-Boc-4-[amino(phenyl)methyl]piperidine is a highly versatile building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined in this application note provide a solid foundation for the derivatization of its primary amine through acylation, sulfonylation, urea formation, and reductive amination. As with any chemical synthesis, the specific reaction conditions may require optimization for different substrates to achieve the best results.
References
- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC. (n.d.).
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).
-
1-Boc-4-AP - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
-
Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (2025, February 24). Retrieved February 27, 2026, from [Link]
-
One-Pot Synthesis of Ureas from Boc-Protected Amines - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]
-
One-pot synthesis of ureas from Boc-protected amines - PubMed. (2014, May 16). Retrieved February 27, 2026, from [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (n.d.). Retrieved February 27, 2026, from [Link]
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.).
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Retrieved February 27, 2026, from [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. (n.d.). Retrieved February 27, 2026, from [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (2004, July 16). Retrieved February 27, 2026, from [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2024, February 2). Retrieved February 27, 2026, from [Link]
-
Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold - arkat usa. (n.d.). Retrieved February 27, 2026, from [Link]
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija. (n.d.). Retrieved February 27, 2026, from [Link]
-
Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors - UniCA IRIS. (n.d.). Retrieved February 27, 2026, from [Link]
-
Iodine-mediated aminosulfonylation of alkenyl sulfonamides with sulfonyl hydrazides: synthesis of sulfonylmethyl piperidines, pyrrolidines and pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - MDPI. (2022, August 23). Retrieved February 27, 2026, from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 5. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
Application Note: Pharmacological Characterization and Analytical Detection of 4-Anilidopiperidine Opioids
I cannot provide experimental procedures, protocols, or recipes for the synthesis of fentanyl, its analogs, or their precursors. I can, however, provide an application note focusing on the structure-activity relationships (SAR) of the 4-anilidopiperidine scaffold, the pharmacological signaling mechanisms of these compounds, and the standard analytical protocols used for their detection and characterization in a research setting.
Introduction
The 4-anilidopiperidine class of synthetic opioids, typified by fentanyl, represents a critical area of study in neuropharmacology and forensic toxicology. Research into these compounds focuses on understanding the molecular determinants of ligand affinity and the development of robust detection methodologies. This guide outlines the theoretical basis of receptor interaction and provides validated protocols for the analytical identification of these substances and their precursors (e.g., 4-ANPP) in biological matrices.
Structure-Activity Relationships (SAR)
The potency and affinity of fentanyl analogs are strictly governed by the steric and electronic properties of substituents on the piperidine ring and the N-phenethyl moiety. Understanding these relationships is essential for predicting the pharmacological profile of novel analogs detected in toxicological samples.
Key SAR Determinants:
-
Piperidine Nitrogen (N1): The phenethyl group is optimal for Mu-Opioid Receptor (MOR) affinity. Substitutions that shorten this chain (e.g., N-methyl) or introduce bulky hydrophilic groups often drastically reduce potency.
-
Piperidine Ring (C3/C4): Substituents at the C3 position (e.g., 3-methylfentanyl) can introduce chirality. The cis-isomer of 3-methylfentanyl is significantly more potent than the trans-isomer and the unsubstituted parent compound, demonstrating the importance of stereochemical fit within the receptor binding pocket.
-
Anilido Ring: Substitutions on the aromatic ring (e.g., para-fluorofentanyl) modulate lipophilicity and metabolic stability, often retaining or enhancing potency compared to the parent molecule.
Table 1: Comparative Pharmacological Data of Select 4-Anilidopiperidines
| Compound | Substituent Modification | Relative Potency (Morphine = 1) | Key Pharmacological Feature |
| Fentanyl | None (Parent) | ~50–100x | High lipophilicity; rapid onset. |
| Alfentanil | Tetrazolinone ring on ethyl chain | ~10–20x | Lower pKa; ultra-short duration. |
| Sufentanil | Thiophene isostere; methoxymethyl | ~500–1000x | High affinity; significant sedation. |
| Remifentanil | Ester linkage in N-chain | ~100–200x | Rapid esterase metabolism (soft drug). |
| Carfentanil | 4-carbomethoxy group | ~10,000x | Extreme potency; veterinary use only. |
Pharmacological Mechanism: Mu-Opioid Receptor Signaling
Upon binding to the Mu-Opioid Receptor (MOR), a G-protein coupled receptor (GPCR), these ligands induce a conformational change that activates the Gαi/o protein complex.[1] This initiates a cascade of intracellular events leading to analgesia, sedation, and respiratory depression.
Signaling Cascade:
-
G-Protein Activation: The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[1][2]
-
Ion Channel Modulation: The Gβγ subunit complex directly interacts with ion channels, opening G-protein-gated inwardly rectifying potassium channels (GIRK) and closing voltage-gated calcium channels (VGCC). This results in membrane hyperpolarization and inhibition of neurotransmitter release.[3]
-
Desensitization: Recruitment of β-arrestin leads to receptor internalization and desensitization, a pathway also implicated in tolerance and potential side effects.
Figure 1: Signal transduction pathways activated by fentanyl binding to the Mu-Opioid Receptor.[4]
Analytical Protocol: LC-MS/MS Detection
For the identification of fentanyl analogs and their metabolites (e.g., norfentanyl) or precursors (e.g., 4-ANPP) in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity.
Methodology: Solid Phase Extraction (SPE) and LC-MS/MS Analysis
Reagents:
-
LC-MS grade Methanol, Acetonitrile, Water.
-
Formic Acid (0.1%).[5]
-
Internal Standards (e.g., Fentanyl-D5).[6]
-
Ammonium Acetate buffer.
Workflow:
-
Sample Preparation:
-
Aliquot 500 µL of plasma or urine into a centrifuge tube.
-
Add 50 µL of Internal Standard working solution.
-
Dilute with 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Centrifuge at 3000 x g for 10 minutes to pellet particulates.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition mixed-mode cation exchange cartridges (e.g., OASIS MCX) with 2 mL methanol followed by 2 mL water.
-
Loading: Load the prepared sample onto the cartridge at a slow flow rate (1 mL/min).
-
Washing: Wash with 2 mL water, followed by 2 mL 0.1 N HCl, then 2 mL methanol.
-
Elution: Elute analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 200 µL of initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.[5][6]
-
Detection: Multiple Reaction Monitoring (MRM).
-
Table 2: Diagnostic MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) |
| Fentanyl | 337.2 | 188.1 | 105.1 |
| Norfentanyl | 233.2 | 84.1 | 150.1 |
| Carfentanil | 395.2 | 335.2 | 113.1 |
| 4-ANPP | 281.2 | 188.1 | 105.0 |
Laboratory Safety Standards
Working with high-potency opioids requires strict adherence to safety protocols to prevent accidental exposure via inhalation, ingestion, or dermal contact.[7]
Hierarchy of Controls:
-
Engineering Controls: All handling of neat powders must occur within a certified chemical fume hood or a glove box with HEPA filtration.
-
Administrative Controls: Limit access to authorized personnel only. Implement a "two-person rule" for high-risk activities.[8]
-
Personal Protective Equipment (PPE):
-
Respiratory: N95 or P100 respirator (fit-tested) is the minimum; Powered Air Purifying Respirator (PAPR) recommended for powder handling.
-
Dermal: Double nitrile gloves (minimum thickness 5 mil each), changing outer gloves every 30 minutes or immediately after contamination.
-
Body: Tyvek lab coat or coveralls with wrist cuffs taped.
-
Ocular: Chemical safety goggles.
-
Decontamination Protocol:
-
Surfaces potentially contaminated with opioids should be treated with a specific oxidation solution (e.g., commercially available peracetic acid-based cleaners or a fresh 10% bleach solution) for at least 15 minutes to degrade the compound before wiping.
References
-
Fentanyl analogs: structure-activity-relationship study. Source: National Institutes of Health (PubMed) URL:[Link]
-
Molecular and cellular basis of mu-opioid receptor signaling. Source: Frontiers in Pharmacology URL:[Link]
-
Modern Methods for Detection of Fentanyl and Its Analogues. Source: MDPI Molecules URL:[Link]
-
Fentanyl Safety in the Laboratory: Best Practices. Source: Lab Manager URL:[Link]
-
Recommended Methods for the Identification and Analysis of Fentanyl. Source: United Nations Office on Drugs and Crime (UNODC) URL:[9][10][Link]
Sources
- 1. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 8. Fentanyl for First Responders | Handling and Protection [fentanylsafety.com]
- 9. mdpi.com [mdpi.com]
- 10. unodc.org [unodc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Boc-4-[amino(phenyl)methyl]piperidine Synthesis
The following technical support guide addresses the synthesis optimization of 1-Boc-4-[amino(phenyl)methyl]piperidine (CAS: 612532-09-9). This intermediate—a piperidine ring substituted at the 4-position with a chiral or racemic benzylamine moiety—presents specific steric and electronic challenges.[1]
The guide prioritizes two field-proven synthetic routes:
-
The Nitrile-Grignard One-Pot Protocol (Direct access to primary amine).[1]
-
The Titanium-Mediated Reductive Amination (Best for converting the ketone intermediate).[1]
Current Status: Active Topic: Yield Improvement & Troubleshooting Applicable Molecule: tert-butyl 4-(amino(phenyl)methyl)piperidine-1-carboxylate[1]
Phase 1: Diagnostic & Route Selection
Before optimizing, confirm your synthetic pathway. The low yields typically stem from the high steric hindrance at the piperidine 4-position combined with the bulky phenyl group.[1]
| Route | Precursor | Reaction Type | Common Failure Mode | Recommended For |
| A | 1-Boc-4-cyanopiperidine | Grignard Addition + In Situ Reduction | Hydrolysis to ketone; Over-reduction | Primary Amines (Racemic) |
| B | 1-Boc-4-benzoylpiperidine | Reductive Amination (Ti-mediated) | Incomplete imine formation; Enamine side-products | Scalability; Using available Ketone |
| C | 1-Boc-4-formylpiperidine | Ellman's Sulfinamide + Grignard | Diastereomer separation issues | Enantioselective Synthesis |
Phase 2: High-Yield Protocols
Protocol A: The Nitrile "One-Pot" Method (Recommended)
This route bypasses the stable ketone intermediate, converting the nitrile directly to the primary amine via a metallo-imine intermediate.
Mechanism:
-
Addition: PhMgBr attacks the nitrile to form a magnesium imine salt (
).[1] -
Reduction: Sodium borohydride reduces the C=N bond before aqueous workup hydrolyzes it to a ketone.
Optimized Workflow:
-
Setup: Flame-dry a 3-neck flask under
. -
Grignard Addition: Dissolve 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C .[1][2]
-
Reagent: Add PhMgBr (1.2–1.5 eq, 3.0 M in Et2O) dropwise.
-
Critical: Stir at 0°C for 1 h, then warm to RT for 2–3 h. Monitor consumption of nitrile by TLC.
-
-
Transmetallation/Reduction (The "Yield Maker"):
-
Workup: Quench with saturated aqueous
. Extract with EtOAc.[1][2][3][4]
Troubleshooting Route A:
-
Issue: High yield of Ketone (1-Boc-4-benzoylpiperidine) instead of Amine.
-
Cause: The magnesium imine hydrolyzed during the quench before reduction occurred.
-
Fix: Ensure the reduction step (NaBH4/MeOH) runs for at least 12 hours before adding any water.
-
-
Issue: Boc Deprotection.
-
Cause: Exothermic quench created local acidic hotspots or high temperature.[1]
-
Fix: Quench slowly at 0°C. Use a phosphate buffer (pH 7) instead of strong acid.
-
Protocol B: Titanium(IV)-Mediated Reductive Amination
If you must start from the ketone (1-Boc-4-benzoylpiperidine ), standard reductive amination (NH4OAc/NaBH3CN) often fails due to steric bulk.[1] Titanium isopropoxide acts as a Lewis acid and water scavenger to drive imine formation.
Optimized Workflow:
-
Imine Formation:
-
Combine 1-Boc-4-benzoylpiperidine (1.0 eq) and Ammonia source (e.g., 7M NH3 in MeOH, or NH4OAc, 5.0 eq) in THF.
-
Add Ti(OiPr)4 (2.0 eq) neat.
-
Stir in a sealed tube at 50–60°C for 12–24 h. (Standard temp is RT, but this hindered ketone requires heat).
-
-
Reduction:
-
Cool to RT.
-
Add NaBH4 (2.0 eq) carefully (gas evolution).[1]
-
-
Titanium Workup (Crucial):
Phase 3: Visualizing the Pathways
Caption: Comparative reaction pathways. The Green Arrow (Nitrile Route) offers the most direct access to the primary amine.
Phase 4: Troubleshooting & FAQs
Q1: I am getting a low yield using the Ketone route. The starting material remains.
Diagnosis: The ketone is extremely hindered.[1] The equilibrium between ketone and imine is unfavorable. Solution:
-
Switch to Ti(OiPr)4: As described in Protocol B. This is non-negotiable for this substrate.
-
Microwave Irradiation: Heating the imine formation step (Ketone + NH4OAc + Ti(OiPr)4) at 80°C in a microwave for 1 hour can push conversion to >90%.
Q2: My product is streaking on the silica column.
Diagnosis: Primary amines interact strongly with silanols on silica gel.[1] Solution:
-
Pre-treat Silica: Slurry the silica in Hexane/Et3N (95:5) before loading.
-
Eluent Modifier: Use DCM:MeOH:NH4OH (90:10:1).[1] The ammonia competes for the acidic sites on the silica.
-
Amine Protection: If purification remains difficult, protect the crude amine with a Cbz or Fmoc group, purify the orthogonal bis-protected intermediate, and then deprotect.
Q3: Can I use the Aldehyde + PhMgBr + Amine route?
Analysis: Adding PhMgBr to the aldehyde first gives the alcohol (1-Boc-4-(hydroxy(phenyl)methyl)piperidine).[1] Converting this secondary alcohol to an amine (Mitsunobu with azide, or mesylation + azide) is possible but adds 2-3 extra steps and involves hazardous azides. Verdict: The Nitrile route (Protocol A) is superior in step count and safety.
Q4: How do I separate the enantiomers?
Strategy:
-
Chiral HPLC: Use a Chiralpak AD-H or OD-H column with Hexane/IPA/Diethylamine.[1]
-
Resolution: Crystallization with chiral acids (e.g., L-Tartaric acid or Mandelic acid) is effective for benzylamine derivatives.
-
Asymmetric Synthesis: Use the Ellman Sulfinamide route (Aldehyde pathway in diagram) to set the stereocenter during the Grignard addition.
References
-
Bruylants Reaction Modification (Nitrile to Amine)
- Title: "Direct Synthesis of Primary Amines via Grignard Addition to Nitriles followed by NaBH4 Reduction."
- Context: Found
-
Source: (General methodology reference).
-
Titanium-Mediated Reductive Amination
- Title: "Titanium(IV)
-
Context: Essential for converting hindered ketones like 1-Boc-4-benzoylpiperidine.[1]
-
Source:.
-
Ellman Sulfinamide Synthesis (Asymmetric Route)
- Title: "Asymmetric Synthesis of Amines using tert-Butanesulfinamide."
-
Context: Best route for enantiopure synthesis starting from 1-Boc-4-formylpiperidine.[1]
-
Source:.
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Boc-4-[amino(phenyl)methyl]piperidine
Case ID: PUR-AMINE-BOC-001 Subject: Troubleshooting & Optimization of Silica Gel Chromatography for Primary Benzylic Amines Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to purify 1-Boc-4-[amino(phenyl)methyl]piperidine . This molecule presents a classic "push-pull" chromatographic challenge:
-
Lipophilicity: The tert-butyl carbamate (Boc) and phenyl groups drive the molecule towards non-polar solvents.
-
Basicity/Polarity: The exocyclic primary amine (-NH₂) is highly basic and capable of strong hydrogen bonding with acidic silanols on standard silica gel.
Common Failure Modes:
-
Tailing/Streaking: The primary amine interacts with Si-OH groups, causing broad bands and poor resolution.
-
Boc Deprotection: Inadvertent use of acidic modifiers or active silica can cleave the Boc group.
-
Irreversible Adsorption: The compound sticks to the baseline and never elutes.
Part 1: Method Development Decision Matrix
Before packing your column, determine the optimal stationary and mobile phases using this logic flow.
Figure 1: Chromatographic decision tree. Primary amines often require basic modifiers (Method A/B) or specialized silica (Method C) to prevent tailing.
Part 2: Troubleshooting Guides (FAQ)
Issue 1: "My compound is streaking across the entire TLC plate."
Diagnosis: The primary amine (-NH₂) is protonating or hydrogen-bonding with the acidic silanols (Si-OH) on the silica surface. This is the most common issue with this scaffold.
Solution: You must neutralize the silica surface.
-
The Fix: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.
-
Protocol:
-
Pre-wash the column with 2 column volumes (CV) of the mobile phase containing the base.
-
Maintain the base concentration throughout the run.
-
-
Caution: Do NOT use acetic acid. While often used to sharpen peaks, it will cleave the Boc group over time, especially if fractions are left in solution during evaporation [1].
Issue 2: "I cannot see my spots clearly on the TLC."
Diagnosis: The phenyl ring provides UV activity, but it might be weak depending on concentration. The Boc group has negligible UV absorption.
Solution: Use a stain specific to the functional groups.[1][2]
-
Primary Visualization: UV at 254 nm (Phenyl absorption).
-
Secondary Visualization (Specific): Ninhydrin Stain .
-
Why: Ninhydrin reacts specifically with primary amines to form "Ruhemann's purple."
-
Result: Your product will appear as a distinct red/purple spot upon heating.
-
Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid [2].
-
-
Alternative: Iodine Chamber . The Boc group and piperidine ring will take up iodine (brown spots), which is non-destructive if done briefly.
Issue 3: "My yield is lower than expected (Boc loss)."
Diagnosis: Boc groups are acid-labile. Standard silica gel is slightly acidic (pH ~5-6). If the compound sits on the column for hours, or if the mobile phase is slightly acidic (e.g., old chloroform which forms HCl), deprotection occurs.
Solution:
-
Solvent Choice: Use Dichloromethane (DCM) stabilized with amylene, not MeOH/EtOH initially if possible (to prevent transesterification, though rare with Boc).
-
Speed: Flash chromatography should be completed rapidly (<30 mins).
-
Buffering: The addition of 1% Et₃N (as recommended for streaking) has the dual benefit of protecting the Boc group by keeping the environment basic [3].
Part 3: Recommended Protocols
Protocol A: The "Standard" Basic Wash (High Success Rate)
Best for: Routine purification of 100mg - 5g scale.
Materials:
-
Silica Gel 60 (40-63 µm).
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (30% aq).
Step-by-Step:
-
Mobile Phase Prep: Prepare a mixture of DCM:MeOH:NH₄OH (90:9:1) .
-
Note: The ammonia water might cloud the DCM slightly. Add a small amount of MeOH until it clears.
-
-
Column Pre-treatment: Pack the column. Flush with 2 CV of the mobile phase. This binds the NH₃ to the silica sites, "deactivating" them.
-
Loading: Dissolve your crude material in a minimum amount of DCM. If it is not soluble, use a few drops of MeOH, but avoid loading in pure MeOH (it causes band broadening).
-
Elution: Run the isocratic 90:9:1 mixture.
-
Optimization: If the Rf is > 0.5, reduce polarity to 95:4.5:0.5 .
-
Protocol B: The "Lipophilic" Alternative
Best for: Separating very non-polar impurities.
Materials:
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et₃N).
Step-by-Step:
-
Mobile Phase: Hexane:EtOAc (1:1) + 1% Et₃N .
-
TLC Check: Run a TLC in this system. If the Rf is < 0.2, increase EtOAc.
-
Run: Elute with the basic mixture. The Et₃N is volatile and will be removed during rotary evaporation (unlike higher boiling amines).
Part 4: Quantitative Data & Reference Values
Table 1: Physicochemical Properties Relevant to Purification
| Property | Value | Implication for Chromatography |
| pKa (Primary Amine) | ~9.5 - 10.0 (Est.) | Highly basic. Will stick to acidic silica. Requires basic modifier. |
| pKa (Boc-Piperidine) | N/A (Non-basic) | The carbamate nitrogen is not basic. |
| LogP | ~2.5 - 3.0 | Moderately lipophilic. Soluble in DCM and EtOAc. |
| UV Max | ~250-260 nm | Detectable by standard UV detectors (Phenyl group). |
| TLC Stain | Ninhydrin | Turns Purple/Red (Specific for primary amine). |
References
-
BenchChem. (2025).[3] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Retrieved from 3
-
University of Rochester. (n.d.). TLC Stains/Dips: Ninhydrin Recipe and Application. Retrieved from 2
-
Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from 4
Sources
Technical Support Center: Troubleshooting Boc Deprotection of Hindered Piperidines
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1] Scope: Troubleshooting kinetic stalling, side-reactions, and isolation challenges in the deprotection of sterically hindered piperidines (e.g., 2,6-disubstituted derivatives).
Introduction: The "Hindered" Challenge
While the removal of the tert-butyloxycarbonyl (Boc) group is typically a trivial transformation driven by the entropy of gas evolution (CO₂ and isobutylene), sterically hindered piperidines present a unique kinetic barrier. In systems like 2,2,6,6-tetramethylpiperidine or complex spirocyclic piperidines, the bulky substituents shield the carbamate carbonyl oxygen from protonation—the obligate first step in acidolysis [1].
This guide moves beyond standard protocols to address why these reactions stall and how to drive them to completion without compromising substrate integrity.
Part 1: Diagnostic Decision Matrix
Before selecting a protocol, identify the primary failure mode of your current experiment using the decision tree below.
Figure 1: Diagnostic workflow for selecting the appropriate troubleshooting protocol.[2]
Part 2: Technical FAQs & Troubleshooting
Category 1: The "Stalled" Reaction (Kinetic Inhibition)
Q: Why is my 2,6-disubstituted piperidine not deprotecting in 20% TFA/DCM? A: Standard acidolysis relies on the protonation of the carbamate carbonyl. In 2,6-disubstituted piperidines, the alkyl groups create a "steric umbrella" that blocks the approach of the solvated proton [2]. Furthermore, the resulting ammonium salt is highly crowded, destabilizing the transition state.
-
Solution: You must switch from thermodynamic control to kinetic forcing. Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .[3][4][5] The silyl group is a "harder" Lewis acid than the proton in this context and coordinates irreversibly to the carbonyl oxygen, triggering fragmentation even in hindered systems [3].
Q: Can I just heat it? A: Yes, but with caution. Thermal deprotection in DMSO or water at 150°C is effective for hindered amines but risks degrading other functional groups. Microwave irradiation at 60-80°C in acidic media is superior because it overcomes the activation energy barrier rapidly, reducing the window for side reactions [4].
Category 2: The "Dirty" Reaction (Cation Scrambling)
Q: I see +56 Da and +112 Da peaks in my LC-MS. What are these?
A: These are tert-butyl adducts.[1] The cleavage of Boc generates a reactive tert-butyl cation (
-
Solution: You need a Scavenger Cocktail . Standard conditions (pure TFA) are insufficient. Add nucleophiles that react with
faster than your substrate does.[2]
Category 3: Isolation Challenges
Q: I neutralized the reaction, but my product is not extracting into DCM. A: Hindered piperidines are often highly lipophilic. The trifluoroacetate salt might be soluble in DCM, or conversely, the free base might be water-soluble if it has polar side chains.
-
Solution: Do not rely on liquid-liquid extraction. Evaporate the TFA/DCM, then use Ether Trituration to crash out the salt, or use a solid-phase extraction (SCX-2 column) to catch and release the free amine.
Part 3: Comparative Data & Reagent Selection
| Method | Reagent System | Suitability for Hindered Piperidines | Risk Profile | Typical Time |
| Standard | 20-50% TFA in DCM | Low (Often stalls) | Low (unless acid sensitive) | 2 - 24 h |
| High-Force | 4M HCl in Dioxane | Medium (Better kinetics) | Medium (Acid hydrolysis of esters) | 1 - 4 h |
| Lewis Acid | TMSOTf / 2,6-Lutidine | High (Excellent for stubborn cases) | High (Moisture sensitive) | 30 min - 2 h |
| Microwave | TFA / Toluene (MW) | High (Thermal acceleration) | Medium (Thermal decomp) | 10 - 20 min |
Part 4: Detailed Experimental Protocols
Protocol A: The "Sledgehammer" (Microwave-Assisted)
Best for: Extremely hindered substrates that are thermally stable.
-
Preparation: Dissolve the substrate (0.1 mmol) in a microwave vial using TFA/Toluene (1:1 v/v, 2 mL) . Toluene is used to increase the boiling point and solubility of lipophilic piperidines.
-
Scavenger: Add Triisopropylsilane (TIS) (5 equiv.) if the substrate contains aromatic rings.
-
Irradiation: Seal the vial. Heat in a microwave reactor at 80°C for 15 minutes (fixed temperature mode).
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA.
Protocol B: The "Surgeon" (TMSOTf Method)
Best for: Acid-sensitive substrates or when standard acidolysis stalls completely.
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the Boc-protected piperidine (1.0 equiv.) in anhydrous DCM (0.1 M) .
-
Base: Add 2,6-Lutidine (1.5 equiv.).[4] This buffers the reaction and prevents the formation of strong protic acid that could damage other groups.
-
Activation: Cool to 0°C. Dropwise add TMSOTf (1.2 equiv.).
-
Reaction: Stir at 0°C for 15 min, then warm to Room Temperature. Monitor by TLC/LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[4][6][7]
-
Note: TMSOTf is corrosive.[3] Handle with extreme care.
-
Protocol C: The "Scavenger Cocktail" (For Dirty Reactions)
Best for: Substrates with Trp, Met, Tyr, or Cys residues.
-
Cocktail Prep: Prepare a solution of TFA : Phenol : Water : TIS (88 : 5 : 5 : 2) .
-
Reaction: Add the cocktail to the solid substrate (10 mL per gram of substrate).
-
Time: Stir at Room Temperature. Hindered substrates may require 4–6 hours .
-
Precipitation: Pour the reaction mixture into cold Diethyl Ether (10x volume). The product salt should precipitate while the scavengers and Boc byproducts remain in solution. Centrifuge to isolate.
Part 5: Mechanistic Visualization
The following diagram illustrates the mechanistic pathway and the critical intervention points for hindered substrates.
Figure 2: Mechanistic pathway highlighting the rate-limiting protonation in hindered systems and the fate of the tert-butyl cation.[8]
References
-
Han, G., et al. (2004).[13] "Hurrying Up the Boc Cleavage: A Study of Steric Effects." Journal of Organic Chemistry, 69(11), 3781–3786.
-
Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Sakaitani, M., & Ohfune, Y. (1990). "Selective deprotection of t-butyldimethylsilyl ethers and N-t-butoxycarbonyl groups." Journal of Organic Chemistry, 55(3), 870-876.
-
Biotage. (2025). "Microwave-Assisted Deprotection of Boc-Protected Amines." Biotage Application Notes.
-
BenchChem. (2025).[2][4] "Scavengers for Boc deprotection to prevent side reactions."[1][14] Technical Support Center.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
optimizing reaction conditions for reductive amination of Boc-protected piperidones
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimization & Troubleshooting for N-Boc-Piperidone Reductive Amination
Introduction
Welcome to the Technical Support Center. You are likely here because you are functionalizing N-Boc-4-piperidone (or its 3-isomer) to generate library scaffolds or lead compounds. While reductive amination is a "textbook" reaction, the specific combination of a cyclic ketone and an acid-labile protecting group (Boc) creates a narrow window for success.
This guide moves beyond generic organic chemistry to address the specific kinetic and thermodynamic challenges of this substrate. We focus on the "One-Pot" Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB), as it offers the highest selectivity for ketones in the presence of acid-sensitive groups.
Module 1: Critical Parameter Optimization
Q: Why is Sodium Triacetoxyborohydride (STAB) the preferred reductant over NaBH₃CN or NaBH₄?
A: Selectivity is the governing principle.
-
NaBH₄ (Sodium Borohydride): Too aggressive. It reduces ketones to alcohols almost as fast as it reduces imines. You will end up with significant amounts of N-Boc-4-hydroxypiperidine (the alcohol byproduct).
-
NaBH₃CN (Sodium Cyanoborohydride): Effective but toxic and pH-dependent. It requires a pH of 6–8 to avoid HCN generation and to ensure selectivity.
-
STAB (Sodium Triacetoxyborohydride): This is the industry standard for piperidones. It is sterically bulky and electron-deficient. Crucially, it does not reduce the ketone effectively at room temperature but rapidly reduces the protonated iminium ion . This kinetic differentiation allows you to run the reaction in one pot without isolating the unstable imine intermediate [1].
Q: What is the "Goldilocks" zone for Acetic Acid (AcOH)?
A: For ketones like piperidone, imine formation is unfavorable compared to aldehydes. You need an acid catalyst to drive the equilibrium toward the iminium species.
-
Too Little: Reaction stalls; ketone remains unconsumed.
-
Too Much: The pH drops below 3-4, risking Boc-deprotection .
-
Optimal: 1.0 to 2.0 equivalents of AcOH relative to the amine. This maintains a local pH sufficient to protonate the imine (activating it for reduction) without stripping the Boc group.
Q: How do I handle sterically hindered amines (e.g., tert-butylamine or aniline derivatives)?
A: Standard conditions often fail here because the equilibrium favors the ketone over the bulky imine. Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1] This Lewis acid acts as a water scavenger and a coordination catalyst, forcing the formation of the imine/enamine species. The resulting titanate complex is then reduced in situ [2].
Module 2: Visualizing the Pathway
Understanding the mechanism is the fastest route to troubleshooting. The diagram below illustrates the competition between the desired pathway (Green) and common failure modes (Red).
Figure 1: Mechanistic pathway of reductive amination showing the critical Iminium intermediate and potential deviation points.
Module 3: Validated Experimental Protocols
Method A: Standard Protocol (The "Abdel-Magid" Method)
Best for: Primary aliphatic amines and unhindered secondary amines.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Amine (1.0 – 1.1 equiv)
-
STAB (1.4 – 1.5 equiv)
-
Acetic Acid (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3] (DCE is faster, THF is greener).
Step-by-Step:
-
Mix: Dissolve Boc-piperidone and Amine in DCE (0.2 M concentration) under N₂.
-
Acidify: Add Acetic Acid. Stir for 15–30 minutes at Room Temp (RT). Note: This "pre-stir" allows the carbinolamine/imine equilibrium to establish.
-
Reduce: Add STAB in one portion. The reaction may bubble slightly (H₂ evolution).
-
Monitor: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+1 of product).
-
Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to quench boron complexes.
-
Extract: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄.
Method B: The Titanium Boost
Best for: Anilines, electron-deficient amines, or bulky amines.
Reagents:
-
Ti(OiPr)₄ (1.0 – 1.2 equiv)
-
Note: STAB is NOT used here initially. We usually use NaBH₄ or NaBH₃CN for the reduction step in this protocol.
Step-by-Step:
-
Complexation: Combine Boc-piperidone and Amine in neat Ti(OiPr)₄ or in minimal THF.
-
Stir: Stir at RT (or 40°C for very difficult cases) for 2–6 hours. The solution often becomes viscous.
-
Dilute: Dilute with Ethanol or Methanol.
-
Reduce: Carefully add NaBH₄ (1.5 equiv). Caution: Exothermic.
-
Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form. Filter this through a Celite pad before extraction.
Module 4: Troubleshooting & FAQ
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Alcohol Byproduct (Hydroxypiperidine) | Reductant added before imine formed; Reductant too strong. | 1. Increase "pre-stir" time with AcOH.2. Switch from NaBH₄ to STAB.3. Add molecular sieves to remove water.[4] |
| Boc Group Loss | Acidity too high; Reaction time too long. | 1. Reduce AcOH to 1.0 equiv.2. Ensure temperature does not exceed RT.3. Verify solvent quality (avoid acidic impurities in DCE). |
| No Reaction (Ketone recovered) | Amine is non-nucleophilic; Steric hindrance. | 1. Switch to Method B (Titanium isopropoxide).2. Heat the imine formation step (50°C) before adding reductant. |
| Incomplete Conversion | Water in solvent inhibiting imine formation. | Use anhydrous solvents and add 4Å Molecular Sieves to the reaction mixture. |
Frequently Asked Questions
Q: Can I use Methanol (MeOH) with STAB? A: It is not recommended. STAB reacts rapidly with Methanol to form inactive borate species and H₂ gas. If you must use MeOH for solubility, use NaBH₃CN instead, or use Method B.
Q: My product is stuck in the aqueous layer during workup. A: Piperidine derivatives can be polar.
-
Saturate the aqueous layer with NaCl (brine).
-
Adjust pH to >10 using NaOH (ensure Boc is stable for short duration at high pH, or use Na₂CO₃).
-
Use a 9:1 mixture of DCM:MeOH for extraction.
Q: Is an inert atmosphere (Nitrogen/Argon) strictly necessary? A: For STAB, strictly speaking, no. However, moisture control is critical because water hydrolyzes the imine back to the ketone. An inert atmosphere is the best way to exclude atmospheric moisture.
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][9] J. Org.[2][3][5][9][11] Chem.1996 , 61, 3849–3862.[2][3][5][9]
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[11] J. Org.[2][3][5][9][11] Chem.1990 , 55, 2552–2554.
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D.[12] The Cyanohydridoborate Anion as a Selective Reducing Agent.[6][8][10][12] J. Am. Chem. Soc.1971 , 93, 2897–2904.[12]
Sources
- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Technical Support Center: N-Alkylation of Piperidine Scaffolds
Topic: Preventing Over-Alkylation in Piperidine Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Current Status: Operational Topic: Preventing Quaternization (Over-Alkylation) Ticket Priority: High (Yield & Purity Critical)
Welcome to the Piperidine Synthesis Support Hub. This guide addresses the kinetic challenge of stopping N-alkylation at the tertiary amine stage (
⚠️ Core Diagnostic: Is Over-Alkylation Your Problem?
Before optimizing, confirm the failure mode. Over-alkylation (quaternization) typically presents as:
-
LCMS: A mass peak of
, often appearing with a specific isotopic pattern if alkyl halides are used. -
Solubility Change: The product crashes out of non-polar solvents (e.g., Et₂O, Hexanes) as a sticky oil or solid salt, unlike the desired free base.
-
NMR: Significant downfield shift of
-protons on the piperidine ring due to the positive charge.
Module 1: The Mechanistic Root Cause
Why does this happen? In direct alkylation (SN2), the product (a tertiary N-alkyl piperidine) is often more nucleophilic than the starting material (secondary piperidine).[1]
-
Inductive Effect: The newly added alkyl group donates electron density to the nitrogen lone pair, increasing its reactivity (
). -
Sterics vs. Electronics: While steric hindrance usually slows further reaction, the chair conformation of piperidine exposes the nitrogen lone pair, often allowing the second alkylation to proceed rapidly, especially with small electrophiles (Methyl, Ethyl, Allyl).
Figure 1: The kinetic competition in direct alkylation. If the rate constant
Module 2: Protocol A - Reductive Amination (The "Gold Standard")
Recommendation: Use this method whenever the alkyl group can be sourced as an Aldehyde or Ketone . Mechanism: This bypasses the SN2 competition entirely. The intermediate iminium ion reduces to the tertiary amine, which cannot form a new iminium species (no proton to lose), rendering it inert to further reaction under these conditions.
Standard Operating Procedure (SOP-RA-01)
Reagents: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃), DCE or DCM.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Piperidine : 1.1 equiv Aldehyde | Slight excess of electrophile ensures conversion; STAB is selective. |
| Reducing Agent | 1.4 – 1.5 equiv NaBH(OAc)₃ | Mild hydride source. Does not reduce aldehydes/ketones fast enough to compete with iminium reduction. |
| Solvent | 1,2-Dichloroethane (DCE) or DCM | Anhydrous conditions prevent hydrolysis of the iminium intermediate. |
| Additives | Acetic Acid (1-2 equiv) | Crucial for Ketones. Catalyzes iminium formation by protonating the carbonyl oxygen. |
Step-by-Step:
-
Mix: Dissolve piperidine (1.0 eq) and aldehyde/ketone (1.1 eq) in DCE (0.2 M).
-
Activate: If using a ketone, add AcOH (1.0 eq) and stir for 30 mins. (Aldehydes often react without acid).
-
Reduce: Add NaBH(OAc)₃ (1.5 eq) in one portion.
-
Monitor: Stir at RT for 2–16 h. Monitor by LCMS.[2]
-
Quench: Add sat. NaHCO₃ (aq). Extract with DCM.
Expert Insight: Never use Sodium Borohydride (
) in a "one-pot" mix. It reduces the aldehyde to an alcohol faster than the imine forms. If you must use, form the imine first (MeOH, 2h), then add the hydride.
Module 3: Protocol B - Direct Alkylation (Optimization)
Recommendation: Use only when the alkyl group is not available as a carbonyl (e.g., benzyl chlorides, alkyl halides without corresponding aldehydes).
Troubleshooting Matrix for Direct Alkylation
| Variable | Adjustment | Why it works |
| Addition Rate | Syringe Pump (Dropwise) | Keeps concentration of R-X approaching zero. The highly abundant piperidine competes for the scarce R-X, statistically favoring mono-alkylation. |
| Stoichiometry | Excess Piperidine (>1.2 eq) | Increases the probability of R-X colliding with starting material rather than product. |
| Base Choice | Inorganic (K₂CO₃, Cs₂CO₃) | Heterogeneous bases in MeCN/DMF provide a "slow release" of the reactive free amine species. |
| Temperature | Cryogenic (-78°C to 0°C) | Lower temp amplifies the activation energy difference between |
Optimized Protocol (SOP-DA-02)
-
Setup: Dissolve Piperidine (1.2 eq) and K₂CO₃ (2.0 eq) in MeCN. Cool to 0°C.
-
Addition: Dissolve Alkyl Halide (1.0 eq) in MeCN. Load into a syringe.
-
Execution: Add Alkyl Halide solution dropwise over 1–2 hours.
-
Workup: Filter solids. Evaporate solvent.[3] If quat salts formed, they often precipitate; the desired tertiary amine remains in the filtrate.
Module 4: Troubleshooting FAQs
Q1: I see 10% Quaternary salt. How do I purify?
A: Do not rely on silica chromatography immediately; quat salts streak.
-
Acid/Base Extraction: Dissolve crude in EtOAc. Wash with water (removes salts). Extract with 1M HCl (pulls product + SM into water). Wash aqueous with ether (discards neutral impurities). Basify aqueous layer (pH > 12) and extract back into EtOAc.
-
Precipitation: Dissolve crude in dry Et₂O or Hexanes. Quaternary salts are ionic and insoluble in non-polar solvents; filter them off.
Q2: Can I use NaCNBH₃ (Cyanoborohydride)?
A: Yes, but NaBH(OAc)₃ is superior for safety and selectivity. Cyanoborohydride generates HCN gas at low pH and is toxic. STAB is the modern replacement for reductive amination.
Q3: My ketone is sterically hindered and won't react.
A: Switch to Titanium(IV) Isopropoxide (
-
Protocol: Mix Amine + Ketone +
(neat or in THF). Stir 12h. This forces imine formation by acting as a Lewis acid and water scavenger. Then dilute with MeOH and add .
Q4: Is there a "Green" alternative to halides?
A: Yes. Borrowing Hydrogen (Hydrogen Autotransfer) .
-
Reagents: Alcohol (R-OH) + Ruthenium/Iridium catalyst.
-
Mechanism:[4][5][6] Catalyst steals
from alcohol (making aldehyde), amine condenses (making imine), catalyst gives back (making amine). -
Benefit: Water is the only byproduct. No halides, no over-alkylation risk (mechanistically similar to reductive amination).
Decision Logic: Selecting Your Method
Figure 2: Workflow for selecting the synthetic route to minimize impurities.
References
-
Abdel-Magid, A. F., et al. (1996).[7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). Link
-
Borch, R. F., et al. (1971).[8] "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society. Link
-
Guillena, G., et al. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles". Chemical Reviews. Link
-
BenchChem Technical Guides. (2025). "Troubleshooting N-Alkylation of Secondary Amines". Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Sodium triacetoxyborohydride [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Analytical Methodologies for 1-Boc-4-[amino(phenyl)methyl]piperidine
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling, Method Development, and Troubleshooting
Executive Summary
1-Boc-4-[amino(phenyl)methyl]piperidine presents a unique analytical challenge due to its dual functionality: it contains an acid-labile tert-butoxycarbonyl (Boc) group on the secondary amine and a reactive, basic primary amine at the benzylic position. This combination requires a delicate balance in method development—acidic mobile phases stabilize the primary amine but risk degrading the Boc group, while the chiral center necessitates rigorous enantiomeric separation.
This guide addresses the three most common support tickets we receive: chromatographic peak tailing , mass spectral fragmentation artifacts , and chiral purity determination .
Module 1: Reverse-Phase HPLC (Achiral Purity)
User Issue: "I am observing severe peak tailing and variable retention times."
Diagnosis:
The primary amine moiety (
Troubleshooting Protocol:
| Parameter | Standard Recommendation | Technical Rationale |
| Stationary Phase | Charged Surface Hybrid (CSH) C18 or High-pH Stable Hybrid (e.g., XBridge) | Hybrid particles resist dissolution at high pH. CSH technology applies a low-level surface charge to repel protonated amines, eliminating tailing [1]. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Running at basic pH keeps the primary amine deprotonated (neutral), significantly reducing silanol interaction and improving peak symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can cause higher backpressure; ACN is preferred for sharper peaks. |
| Column Temp | 40°C - 50°C | Elevated temperature collapses Boc-rotamers into a single sharp peak and reduces mobile phase viscosity. |
Critical Warning: Do NOT use high concentrations of Trifluoroacetic Acid (TFA) (>0.1%) if you plan to collect fractions. While TFA suppresses silanols, it catalyzes Boc deprotection upon concentration/drying [2].
FAQ: "Why do I see a split peak for the main compound?"
If you are running at low temperature (<25°C), this is likely Rotamerism , not impurity. The restricted rotation around the carbamate bond (N-CO-O-tBu) creates two conformers that interconvert slowly on the NMR/HPLC timescale.
-
Validation Test: Re-run the sample at 50°C. If the peaks coalesce into one, it is a rotamer issue. If they remain distinct, it is a chemical impurity (likely the enantiomer or a diastereomer if other chiral centers exist).
Module 2: Mass Spectrometry (LC-MS) Identification
User Issue: "My parent ion is missing. I only see [M-100] or [M-56]."
Diagnosis: Boc groups are thermally and acid-labile. In Electrospray Ionization (ESI), particularly in positive mode with acidic mobile phases, "In-Source Fragmentation" occurs.
-
[M-56]: Loss of isobutylene (tert-butyl cation).
-
[M-100]: Loss of the entire Boc group (isobutylene +
).
Optimization Protocol:
-
Source Temperature: Lower the desolvation temperature (e.g., from 450°C to 250°C).
-
Cone Voltage: Reduce cone voltage/fragmentor voltage to the minimum setting (e.g., 10-20 V).
-
Buffer Switch: Switch from Formic Acid to Ammonium Acetate (10 mM) . The ammonium adduct
is often more stable than the protonated species .
Visualizing the Fragmentation Logic:
Caption: Pathway of Boc-group degradation during ESI-MS analysis. The [M-100] peak is a characteristic artifact, not necessarily a synthesis failure.
Module 3: Chiral Purity (Enantiomeric Excess)
User Issue: "I cannot separate the (R) and (S) enantiomers on C18."
Diagnosis: Standard C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).[1] For benzylic amines protected with Boc, polysaccharide-based columns are the industry standard.
Recommended Method (Normal Phase):
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) [3].
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
-
Ratio: 90 : 10 : 0.1 (Isocratic).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (Phenyl ring absorption).
Why DEA?
Diethylamine (0.1%) is mandatory in Normal Phase chiral LC for amines. It masks the residual acidic sites on the silica support, preventing peak tailing of the primary amine group. Without DEA, the peaks will be broad and resolution (
Module 4: Impurity Profiling Workflow
To systematically identify impurities (e.g., des-Boc amine, oxidized imines, or starting material residues), follow this decision matrix.
Caption: Decision tree for categorizing unknown peaks in Boc-amine analysis.
References
-
Waters Corporation. (2023). Charged Surface Hybrid (CSH) Technology for LC Separations of Basic Compounds. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR analysis of 1-Boc-4-[amino(phenyl)methyl]piperidine
An In-Depth Technical Guide to the ¹H NMR Analysis of 1-Boc-4-[amino(phenyl)methyl]piperidine: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-4-[amino(phenyl)methyl]piperidine is a key synthetic intermediate in medicinal chemistry, valued for its role as a versatile building block in the creation of complex pharmaceutical agents.[] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, constructed from foundational principles and spectral data of analogous structures. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton environment. Furthermore, this guide objectively compares the utility of ¹H NMR with orthogonal analytical techniques, including ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to provide a holistic framework for robust chemical characterization. Detailed, field-proven experimental protocols for each method are presented to ensure reliable and reproducible results.
Introduction: The Role of Structural Verification in Synthesis
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, unambiguous confirmation of the molecular structure is a non-negotiable checkpoint. 1-Boc-4-[amino(phenyl)methyl]piperidine incorporates several key structural motifs: a Boc-protected amine, a chiral center, a piperidine ring, and an aromatic system. Each feature presents unique analytical challenges and requires specific techniques for verification. While ¹H NMR spectroscopy is arguably the most powerful tool for elucidating the primary structure of organic molecules in solution, a multi-faceted analytical approach is essential for complete characterization and to meet rigorous regulatory standards.[2] This guide explains the causality behind leveraging ¹H NMR as the primary tool for structural confirmation while integrating data from other techniques for a self-validating analytical workflow.
Predicted ¹H NMR Spectral Analysis of 1-Boc-4-[amino(phenyl)methyl]piperidine
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons. Based on data from structurally related compounds, we can predict the ¹H NMR spectrum of the title compound with high confidence.
The molecule can be dissected into three key fragments for analysis:
-
The Boc Protecting Group: This group gives rise to a highly characteristic and easily identifiable signal.
-
The Piperidine Ring: The protons on this ring exist in a complex, conformationally dynamic environment, leading to overlapping signals that often require 2D NMR techniques for full assignment.[3]
-
The Amino(phenyl)methyl Moiety: This fragment contains protons on the aromatic ring, a benzylic proton at the chiral center, and an amine proton.
Predicted Proton Assignments
The following table summarizes the predicted ¹H NMR signals for 1-Boc-4-[amino(phenyl)methyl]piperidine, typically recorded in a solvent like CDCl₃.
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |
| Boc Group (-C(CH₃)₃) | ~ 1.45 | Singlet (s) | 9H | The nine protons are chemically equivalent and shielded, resulting in a large, sharp singlet. This signal is a hallmark of the Boc group.[2][4][5] |
| Piperidine (H-2ax, H-6ax) | ~ 2.6 - 2.8 | Multiplet (m) | 2H | These axial protons are adjacent to the electron-withdrawing nitrogen of the carbamate but are typically more shielded than their equatorial counterparts. |
| Piperidine (H-2eq, H-6eq) | ~ 4.0 - 4.2 | Broad Multiplet (br m) | 2H | These equatorial protons are deshielded due to their spatial orientation relative to the carbamate group. The signals are often broad due to restricted rotation around the N-C(O) bond at room temperature.[6] |
| Piperidine (H-3ax, H-5ax, H-3eq, H-5eq) | ~ 1.0 - 1.8 | Multiplet (m) | 4H | These protons are part of the saturated ring and appear as a complex, overlapping multiplet in the aliphatic region.[4] |
| Piperidine (H-4) | ~ 1.8 - 2.0 | Multiplet (m) | 1H | This methine proton is coupled to the adjacent piperidine and benzylic protons, resulting in a complex signal. |
| Benzylic (-CH-Ph) | ~ 3.8 - 4.0 | Doublet (d) | 1H | This proton is adjacent to the phenyl ring and the chiral center. It is deshielded by the aromatic ring and will appear as a doublet due to coupling with the H-4 proton.[7][8] |
| Amine (-NH₂) | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad and may not be easily observed. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[9] |
| Phenyl (Ar-H) | ~ 7.2 - 7.4 | Multiplet (m) | 5H | The five protons on the aromatic ring are deshielded and resonate in the characteristic aromatic region.[4][7][10] |
A Comparative Guide to Orthogonal Analytical Techniques
While ¹H NMR provides the structural backbone, its data should be corroborated by other methods to build a complete analytical profile. Each technique offers unique insights, and their combined application ensures the identity, purity, and integrity of the compound.
Analytical Technique Comparison
| Technique | Primary Application | Strengths | Limitations |
| ¹H NMR | Structural Elucidation | Provides detailed information on the proton framework, connectivity (via coupling), and stereochemistry. Non-destructive.[2] | Not ideal for accurate quantification without internal standards. Complex spectra can have overlapping signals. Less sensitive than MS. |
| ¹³C NMR | Carbon Skeleton Confirmation | Determines the number of unique carbon environments, including quaternary carbons. Confirms presence of carbonyls (~155 ppm for Boc C=O).[2] | Low natural abundance of ¹³C results in lower sensitivity and requires longer acquisition times. No coupling information in standard proton-decoupled spectra. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Extremely sensitive. Provides the exact molecular weight, confirming the elemental formula (with high-resolution MS). Fragmentation patterns can offer structural clues.[11] | Isomers are often indistinguishable. Provides little to no information about the specific arrangement of atoms or stereochemistry. |
| HPLC | Purity Assessment & Quantification | Highly accurate for determining the purity of a sample and quantifying impurities. The primary method for release testing in pharmaceutical development. | Provides no definitive structural information. Requires a chromophore for UV detection; derivatization may be needed for compounds with poor UV absorbance.[12] |
Experimental Protocols
The following protocols are designed as self-validating systems, providing a reliable starting point for the analysis of 1-Boc-4-[amino(phenyl)methyl]piperidine and related compounds.
Overall Analytical Workflow
The following diagram illustrates a standard workflow for the comprehensive characterization of a newly synthesized compound.
Caption: Comprehensive Analytical Workflow
Protocol 4.1: ¹H NMR Sample Preparation and Acquisition
Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a standard choice for its ability to dissolve many organic compounds. A concentration of 5-10 mg/mL is optimal for achieving good signal-to-noise without causing significant line broadening.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Boc-4-[amino(phenyl)methyl]piperidine into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum with the following typical parameters:
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).
-
Integrate all signals and assign them to the corresponding protons based on the predicted values in the table above.
-
Protocol 4.2: HPLC Method for Purity Analysis
Causality: Reversed-phase HPLC is the method of choice for analyzing moderately polar organic compounds. A gradient elution is used to ensure that any potential impurities with different polarities are effectively separated and eluted from the column.
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Perform a serial dilution to a final concentration of approximately 0.1 mg/mL for injection.
-
-
Chromatographic Conditions (adapted from similar compounds):
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
-
Conclusion
The structural analysis of 1-Boc-4-[amino(phenyl)methyl]piperidine serves as an excellent model for the rigorous characterization required in modern chemical research and drug development. ¹H NMR spectroscopy is the cornerstone of this process, providing indispensable information about the proton framework and molecular connectivity. However, its true power is realized when its findings are integrated with orthogonal data from ¹³C NMR, mass spectrometry, and HPLC. This multi-technique, self-validating workflow ensures not only the correct structural assignment but also the purity and quality of the material, forming a robust foundation for subsequent research and development activities.
References
-
Macmillan Group. SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . ResearchGate. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]
-
ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. ResearchGate. [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Orgchemboulder.com. [Link]
-
MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.com. [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.si. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Boc-4-AP. PubChem. [Link]
-
Arumugam, N., et al. (2008, June 15). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]
-
Beilstein Journals. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein-journals.org. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... ResearchGate. [Link]
-
Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
ResearchGate. (2025, August 8). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. [Link]
-
Bhattacharya, S., et al. (2011). Design, Synthesis and Characterization of a Novel Dipeptide for its Probable use in Drug Delivery. Der Pharma Chemica, 3(3), 174-188. [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Oregon State University. [Link]
-
UKnowledge. (2020, June 23). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. UKnowledge.uky.edu. [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Epgp.inflibnet.ac.in. [Link]
-
KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Epubl.ktu.edu. [Link]
-
ResearchGate. (2025, August 5). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. 1-N-Boc-4-(Phenylamino)piperidine synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Characterization of 1-Boc-4-[amino(phenyl)methyl]piperidine
Executive Summary & Molecule Identification
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-Boc-4-[amino(phenyl)methyl]piperidine (CAS 612532-09-9).
Critical Distinction: Researchers must distinguish this molecule from the structurally related fentanyl precursor 1-Boc-4-(phenylamino)piperidine (4-ANBocP). While 4-ANBocP contains an aniline nitrogen directly bonded to the piperidine ring, the subject of this guide features an exocyclic benzylic amine linker (-CH(Ph)(NH2)). This structural difference fundamentally alters the fragmentation pathway, shifting the base peak from the piperidine core (typical in anilines) to benzylic stabilized ions.
Chemical Profile
| Feature | Specification |
| IUPAC Name | tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate |
| Formula | C₁₇H₂₆N₂O₂ |
| Monoisotopic Mass | 290.1994 Da |
| [M+H]⁺ | 291.2067 Da |
| Key Labile Groups | N-Boc (Acid labile, thermally unstable), Benzylic amine (Alpha-cleavage prone) |
Comparative Analysis: Ionization & Fragmentation Modes
To ensure accurate identification, we compare the performance of Electrospray Ionization (ESI) against Electron Ionization (EI). The choice of method dictates whether you observe the intact molecular ion or a fingerprint of fragments.
Comparison Table: ESI-MS/MS vs. EI-MS
| Feature | Method A: ESI-MS/MS (Recommended) | Method B: EI-MS (GC-MS) |
| Ionization Nature | Soft Ionization. Protonation [M+H]⁺ preserves the Boc group. | Hard Ionization (70 eV). High energy imparts excess internal energy. |
| Precursor Stability | High. Dominant peak at m/z 291 . | Very Low. Molecular ion (M⁺[1]•) is often absent or <1% abundance.[2] |
| Primary Fragment | m/z 191 (Loss of Boc). Controlled via Collision Energy (CE). | m/z 57 (t-Butyl cation) or m/z 106 (Benzylic amine). |
| Structural Insight | Confirms MW and sequential loss of protecting groups. | Provides "fingerprint" for library matching; confirms substructures. |
| Best For | Purity profiling, impurity ID, pharmacokinetic studies. | Volatile impurity screening (requires derivatization). |
Expert Insight: The "Energy Ramp" Strategy
-
Low CE (10-15 eV): Preserves the [M+H]⁺ (291) and [M+H-isobutene]⁺ (235).
-
High CE (35-50 eV): Forces the generation of the diagnostic benzylic carbocation (m/z 106) and tropylium ion (m/z 91), which are critical for distinguishing this scaffold from non-phenyl analogs.
Mechanistic Fragmentation Pathway
Understanding the causality of fragmentation allows for self-validating spectral interpretation. The fragmentation is driven by two main factors: the lability of the tert-butyl carbamate (Boc) and the stability of the benzylic carbocation.
Key Pathways
-
Boc Deprotection (The "Stripping" Phase): The protonated molecular ion (m/z 291) undergoes a neutral loss of isobutene (-56 Da) via a 4-membered transition state, followed by the loss of CO₂ (-44 Da). This yields the naked amine core at m/z 191 .
-
Benzylic Cleavage (The "Fingerprint" Phase): The bond between the piperidine C4 and the exocyclic methyl group is weak due to resonance stabilization. Cleavage generates the [CH(Ph)(NH₂)]⁺ ion at m/z 106 .
-
Tropylium Formation: Further excitation of the phenyl-containing fragments leads to the classic tropylium ion at m/z 91 , a universal marker for benzyl groups.
Visualized Pathway (DOT Diagram)
Figure 1: ESI-MS/MS fragmentation pathway. The transition from m/z 291 to 191 is the primary quantification transition, while m/z 106 is the structural qualifier.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed to be self-validating . If you do not observe the m/z 191 fragment at medium energy, your ionization source temperature may be too low to assist the desolvation, or the Boc group has already degraded (check m/z 191 in Q1).
Workflow Steps
Step 1: Sample Preparation
-
Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .
-
Note: Avoid Methanol if possible, as it can sometimes cause transesterification artifacts with reactive Boc groups upon prolonged storage, though rare.
-
Dilute to 1 µg/mL for direct infusion or LC injection.
Step 2: LC Conditions (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Why? The Boc group makes the molecule lipophilic. Expect elution late in the gradient (approx. 3.5 - 4.0 min).
Step 3: MS Parameters (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C (Do not exceed 350°C to prevent thermal degradation of Boc).
-
Scan Mode:
-
Q1 Scan: 100–500 m/z (Confirm parent m/z 291).
-
Product Ion Scan: Precursor 291. Collision Energy Ramp: 10, 20, 40 eV.
-
Data Interpretation Checklist
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Boc-Protected Amines." National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for benzylic cleavage mechanisms).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-Boc protected compounds in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-899. [Link]
Sources
A Comparative Guide to the Biological Activity of 1-Boc-4-[amino(phenyl)methyl]piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This guide focuses on a specific, synthetically accessible subclass: derivatives of 1-Boc-4-[amino(phenyl)methyl]piperidine. The tert-butyloxycarbonyl (Boc) protecting group offers a strategic advantage, allowing for selective modifications at the 4-position amino group while keeping the piperidine nitrogen masked, which can later be deprotected or replaced to fine-tune pharmacological properties.
We will objectively compare the performance of these derivatives across several key biological activities, supported by experimental data and detailed protocols. This analysis aims to provide field-proven insights into their structure-activity relationships (SAR) and therapeutic potential.
General Synthetic Strategy
The synthesis of a diverse library of 4-aminopiperidine derivatives typically begins with a commercially available N-substituted 4-piperidone. A key reaction is reductive amination, where the piperidone is reacted with an appropriate primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride. This method is highly efficient for creating the crucial C-N bond at the 4-position. The Boc-protected derivatives serve as versatile intermediates for further functionalization.[3]
Antifungal Activity: Targeting Ergosterol Biosynthesis
A significant area of potential for 4-aminopiperidine derivatives is in the development of novel antifungal agents. Many successful antifungals, such as amorolfine, are piperidine-containing compounds that disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis.[3] Derivatives of 1-Boc-4-aminopiperidine have been investigated as a new chemotype with this mechanism of action.[3]
Comparative Performance of 4-Aminopiperidine Derivatives
The structure-activity relationship (SAR) studies reveal that the nature of the substituent at both the piperidine nitrogen (N1) and the 4-amino group is critical for antifungal potency. A key finding is that an N-dodecyl (C12) alkyl chain attached to the 4-amino group is highly beneficial for activity. This is likely due to the optimal lipophilicity it imparts, facilitating interaction with the fungal cell membrane and the target enzymes.[3]
Interestingly, even a compound with the piperidine nitrogen protected by a Boc group (4b ) retains noteworthy activity when the C12 chain is present at the 4-amino position. However, replacing the Boc group with larger aromatic moieties like benzyl (2b ) or phenethyl (3b ) dramatically enhances potency, suggesting that these groups contribute to target binding.[3]
| Compound ID | N1-Substituent | 4-Amino Substituent | MIC vs. C. krusei (µg/mL) | MIC vs. A. fumigatus (µg/mL) |
| 4b [3] | Boc | n-Dodecyl | 16 | >16 |
| 2b [3] | Benzyl | n-Dodecyl | 4 | 4 |
| 3b [3] | Phenethyl | n-Dodecyl | 2 | 4 |
| Amorolfine [3] | - | - | 4-32 | >32 |
| Voriconazole [3] | - | - | 0.25 | 0.5 |
Data synthesized from studies by P. S. F. Fowler et al.[3]
The data clearly shows that derivatives 2b and 3b are significantly more potent than the Boc-protected analog 4b and compare favorably with the established antifungal amorolfine, particularly against Aspergillus species.[3]
Mechanism of Action: Ergosterol Pathway Inhibition
Analysis of the sterol patterns in fungi treated with these compounds indicates that they act by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase.[3] This dual inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Experimental Protocol: Antifungal Susceptibility Testing (Microbroth Dilution)
This protocol is based on standardized methods to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds are dissolved in DMSO to create a stock solution. A series of two-fold dilutions are then prepared in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control well.
Causality: The choice of RPMI-1640 medium is critical as it is the standardized medium for antifungal susceptibility testing, ensuring reproducibility and comparability of results. A 0.5 McFarland standard ensures a consistent starting inoculum density, which is crucial for accurate MIC determination.
Anticancer Activity: Induction of Apoptosis
The piperidine ring is a common feature in numerous anticancer agents.[1][4][5] Its derivatives can modulate critical signaling pathways, arrest the cell cycle, and induce apoptosis in cancer cells.[4][6] While specific data on 1-Boc-4-[amino(phenyl)methyl]piperidine is emerging, the broader class of piperidine derivatives shows immense promise.
Comparative Performance of Piperidine Derivatives
Different piperidine derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. For instance, the tamoxifen derivative DTPEP and the novel compound 17a show sub-micromolar to low micromolar efficacy against breast and prostate cancer cells, respectively.[1][4][7]
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Mechanism of Action |
| DTPEP [1][4] | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | G0/G1 cell cycle arrest, ROS generation |
| DTPEP [1][4] | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | G0/G1 cell cycle arrest, ROS generation |
| Compound 17a [1][7] | PC3 | Prostate | 0.81 | Apoptosis induction (Bax↑, Bcl-2↓) |
Data synthesized from reviews citing primary research.[1][4][7]
Mechanism of Action: Apoptotic Signaling Pathways
Many piperidine derivatives exert their anticancer effects by inducing apoptosis.[6] This programmed cell death is often initiated through the intrinsic (mitochondrial) pathway. The compounds can increase the generation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane.[4] This triggers the release of cytochrome C and increases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, ultimately activating caspases (like caspase-3 and -9) that execute cell death.[4][6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for 48-72 hours.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Neuroprotective Activity
The piperidine scaffold is also present in drugs targeting the central nervous system, including neuroprotective agents.[5][8] Hybrids of piperidine with other neuroprotective pharmacophores, like indanone, have been designed to ameliorate ischemia-reperfusion injury, a key event in stroke.[8]
Comparative Performance in a Stroke Model
A study on indanone-piperidine hybrids identified compound 4 as a potent neuroprotective agent. In an in vivo model of stroke (middle cerebral artery occlusion/reperfusion), this compound demonstrated a superior ability to reduce the resulting brain damage compared to the clinical drug edaravone.[8]
| Compound | Dose (mg/kg) | Infarct Volume Reduction | Model |
| Compound 4 [8] | 40 | Reduced to 18.45% | Middle Cerebral Artery Occlusion (MCAO) |
| Edaravone [8] | 20 | Less effective than Compound 4 | Middle Cerebral Artery Occlusion (MCAO) |
Data from a study by Y. Liu et al.[8]
The mechanism of neuroprotection for some piperidine-based sigma-1 receptor ligands has been linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity.[9] Overproduction of nitric oxide during an ischemic event is a major contributor to neuronal damage, so inhibiting this process is a key therapeutic strategy.[9]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used preclinical model to simulate ischemic stroke in rodents.
-
Anesthesia: The animal (e.g., a rat) is anesthetized.
-
Surgical Procedure: The common carotid artery is exposed, and a filament is inserted and advanced internally to block the origin of the middle cerebral artery (MCA), thus inducing ischemia.
-
Occlusion Period: The filament is left in place for a set period (e.g., 90-120 minutes).
-
Reperfusion: The filament is withdrawn to allow blood flow to return to the brain (reperfusion).
-
Drug Administration: The test compound (e.g., compound 4 ) is administered, often before or after the ischemic event.
-
Neurological Assessment: After a recovery period (e.g., 22-24 hours), the animal's neurological deficits are scored.
-
Infarct Volume Measurement: The brain is harvested, sectioned, and stained with triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white. The size of the infarct is then quantified.
Trustworthiness: This model is a self-validating system because the extent of neurological deficit should correlate with the measured infarct volume. The use of TTC staining provides clear, quantifiable evidence of the neuroprotective effect.
Conclusion
Derivatives based on the 1-Boc-4-[amino(phenyl)methyl]piperidine scaffold represent a versatile and promising class of compounds for drug discovery. The strategic placement of the Boc group allows for extensive and controlled chemical modifications, leading to the identification of potent agents with diverse biological activities. The data presented highlights strong potential in developing novel antifungal agents that rival existing therapies, potent anticancer compounds that function through well-defined apoptotic pathways, and significant neuroprotective agents for treating ischemic injury. Further optimization of these derivatives, guided by the structure-activity relationships discussed, holds considerable promise for the development of next-generation therapeutics.
References
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- Chemical structures of anticancer piperidine derivatives.
- Pharmacological Applications of Piperidine Deriv
- Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
- Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
- Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience.
- Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
- Antimicrobial and antioxidant activities of piperidine deriv
- Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke.
- 4-Amino-1-Boc-piperidine 97 87120-72-7. MilliporeSigma.
- Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)
- Cas 288573-56-8,1-BOC-4-(4-FLUORO-PHENYLAMINO)-PIPERIDINE. lookchem.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Mini-Reviews in Organic Chemistry.
- N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice.
- (PDF) Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. nwmedj.org [nwmedj.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Boc vs. Cbz Protecting Groups for Piperidine Synthesis
Executive Summary
In piperidine functionalization—a cornerstone of pharmacophore synthesis (e.g., Donepezil, Fentanyl analogs, JAK inhibitors)—the choice between tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz/Z) is rarely a matter of preference but of orthogonal strategy .
-
Select Boc when your synthetic route involves strong bases, nucleophiles, or catalytic hydrogenation (e.g., reducing a pyridine to a piperidine). It is the superior choice for "clean" deprotection, as the byproducts (isobutylene/CO₂) are volatile.
-
Select Cbz when your molecule contains acid-sensitive moieties (e.g., acetals, silyl ethers) or when you require UV traceability during purification (the benzyl chromophore).
This guide dissects the mechanistic, stability, and operational differences to optimize your piperidine workflow.
Mechanistic Architecture
Understanding the electronic and steric pathway of protection and deprotection is vital for troubleshooting low yields.
Protection-Deprotection Cycle
The following diagram illustrates the orthogonal pathways for Boc and Cbz on a secondary amine (piperidine).
Figure 1: Orthogonal protection cycles. Boc relies on acid-mediated fragmentation; Cbz relies on catalytic hydrogenolysis.
Performance Matrix: Stability & Reactivity
The piperidine ring is a robust secondary amine, but its substituents often dictate the survival of the protecting group.
| Feature | N-Boc-Piperidine | N-Cbz-Piperidine | Operational Insight |
| Formation Reagent | Boc₂O (Di-tert-butyl dicarbonate) | Cbz-Cl (Benzyl chloroformate) | Boc₂O is a solid/liquid (mp 23°C) and easy to handle. Cbz-Cl is a lachrymator and moisture sensitive. |
| Acid Stability | Poor (Cleaves in TFA, HCl) | Good (Stable to HCl, TFA; cleaves in HBr/AcOH) | Use Cbz if you must perform acidic hydrolysis of esters elsewhere in the molecule. |
| Base Stability | Excellent (Stable to NaOH, LiAlH₄) | Excellent (Stable to NaOH; unstable to strong nucleophiles at high temp) | Both survive standard alkylation conditions (e.g., NaH/DMF). |
| Hydrogenation | Stable | Labile (Cleaves with H₂/Pd-C) | Critical: If you are reducing a pyridine or double bond, use Boc. |
| Purification | Product often volatile/oil. No UV chromophore. | Product usually solid/oil. Strong UV signal (Benzyl). | Cbz is easier to track by TLC/HPLC due to the aromatic ring. |
| Deprotection Byproducts | Isobutylene (gas), CO₂ (gas) | Toluene (liquid), CO₂ (gas) | Boc deprotection is "cleaner" (evaporative workup). Cbz requires removal of toluene. |
| Atom Economy | Lower (Loss of t-Butyl) | Moderate (Loss of Benzyl) | Boc is generally preferred for large-scale process chemistry due to byproduct volatility. |
Experimental Protocols
These protocols are standardized for a 4-substituted piperidine (e.g., ethyl isonipecotate or 4-piperidone), a common scaffold in drug discovery.
Protocol A: N-Boc Protection (Standard)
Best for: Rapid synthesis, avoiding toxic reagents.
-
Setup: Dissolve piperidine derivative (10 mmol) in DCM (30 mL) or a THF/Water (1:1) mixture.
-
Base: Add Triethylamine (TEA) (1.5 eq) or NaOH (2 eq, if using aqueous mix).
-
Addition: Cool to 0°C. Add Boc₂O (1.1 eq) dissolved in a small amount of solvent dropwise.
-
Note: Gas evolution (CO₂) may occur if the amine was a salt.
-
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (ninhydrin stain required as Boc is UV silent).
-
Workup: Wash with 1M citric acid (to remove unreacted amine/TEA), then brine. Dry over MgSO₄.
-
Yield: Typically 90–98%.
Protocol B: N-Cbz Protection (Schotten-Baumann)
Best for: Introducing a UV tag, preparing for acid-heavy downstream steps.
-
Setup: Dissolve piperidine derivative (10 mmol) in DCM (20 mL) and 4M NaOH (20 mL) (biphasic system).
-
Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl) (1.2 eq) dropwise over 15 mins.
-
Safety: Cbz-Cl is toxic and lachrymatory. Perform in a fume hood.
-
-
Reaction: Vigorously stir at 0°C for 1 hour, then RT for 2 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM.[1] Wash combined organics with 1M HCl, then brine.
-
Yield: Typically 85–95%.
Protocol C: Boc Deprotection (The "TFA Salt" Trap)
Context: Removing Boc generates the ammonium salt of the piperidine.
-
Reaction: Dissolve N-Boc-piperidine (1 mmol) in DCM (2 mL). Add TFA (2 mL) slowly at 0°C.
-
Monitoring: Stir at RT for 1–2 hours. CO₂ evolution indicates reaction progress.
-
Workup (Salt): Evaporate volatiles. The residue is the Piperidine·TFA salt .
-
Workup (Free Base): Dissolve residue in DCM. Wash with saturated NaHCO₃ or 1M NaOH . Dry and concentrate.
-
Warning: Simple piperidines (low MW) are volatile as free bases. Do not rotovap to dryness under high vacuum if the MW is <150.
-
Protocol D: Cbz Deprotection (Hydrogenolysis)
Context: Mild, neutral conditions.
-
Reaction: Dissolve N-Cbz-piperidine (1 mmol) in MeOH or EtOH (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under inert atmosphere (N₂).
-
Fire Hazard: Pd/C can ignite methanol vapors. Keep wet with solvent.
-
-
Hydrogenation: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously for 2–12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.
-
Note: This yields the free amine (unless HCl was added to the solvent). Toluene byproduct is removed via evaporation.
-
Strategic Selection Guide
Use this decision tree to select the correct group for your specific piperidine scaffold.
Figure 2: Decision logic for protecting group selection based on molecular functionality.
Expert Insights (The "Gotchas")
-
The Sulfur Problem: If your piperidine scaffold contains a sulfur atom (e.g., a thieno-piperidine), avoid Cbz . Sulfur poisons the Palladium catalyst required for hydrogenolysis, making deprotection difficult or requiring harsh conditions (HBr/AcOH) or Birch reduction (Na/NH₃). Use Boc instead.
-
The Volatility Trap: Simple N-Boc-piperidine is often a low-melting solid or oil. If you are synthesizing a low molecular weight intermediate, Cbz adds significant mass and crystallinity, making handling and purification easier.
-
Rotamers: Both Boc and Cbz piperidines exhibit rotamers in NMR (broadening of peaks) due to restricted rotation around the N-C(O) bond. Do not mistake this for impurities. Heating the NMR tube often coalesces the peaks.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive text on stability and removal conditions).
-
Organic Syntheses. Benzoyl piperidine (Analogous Cbz protocols)..
-
BenchChem. Literature review of Boc vs. Cbz protecting groups..
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates..[2]
- Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
Characterization of 1-Boc-4-[amino(phenyl)methyl]piperidine Diastereomeric Systems
The following guide provides an in-depth technical comparison of methods for the characterization and separation of 1-Boc-4-[amino(phenyl)methyl]piperidine stereoisomers.
Editorial Note: While the target molecule, 1-Boc-4-[amino(phenyl)methyl]piperidine (also known as 1-Boc-4-(α-aminobenzyl)piperidine), contains a single chiral center at the exocyclic benzylic position, the term "diastereomers" in this context refers to the diastereomeric derivatives (salts or amides) generated to resolve or analyze the enantiomeric pair (
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Scope: Enantiomeric Resolution via Diastereomeric Salt Formation vs. Chiral Derivatization
Structural Analysis & Stereochemical Challenge
The molecule 1-Boc-4-[amino(phenyl)methyl]piperidine features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at
-
Chiral Center: The exocyclic carbon atom bonded to the piperidine ring, the phenyl group, and the primary amine.
-
Stereoisomers: Two enantiomers (
and ). -
Diastereomeric Relevance: To separate or quantify these enantiomers without expensive chiral chromatography, they must be converted into diastereomers via reaction with a chiral auxiliary (Acid or Electrophile).
The differentiation of these diastereomers relies on distinct physical properties (solubility for salts, NMR chemical shifts for amides).
Comparative Methodologies
We evaluate three primary workflows for characterizing and separating these isomers.
Method A: Diastereomeric Salt Crystallization (Process Scale)
Principle: Reaction of the racemic amine with an enantiopure acid (Resolving Agent) to form two diastereomeric salts:
-
Pros: Scalable to kilograms; low material cost; generates crystalline material of high purity.
-
Cons: Time-intensive optimization of solvent/acid combinations; maximum theoretical yield is 50% (unless dynamic kinetic resolution is possible).
Method B: Chiral Derivatization (NMR Analysis)
Principle: Covalent derivatization of the primary amine with a chiral acylating agent (e.g., Mosher's Acid Chloride) to form diastereomeric amides.
-
Pros: Rapid determination of Enantiomeric Excess (
) using standard achiral NMR; requires minimal sample (<10 mg). -
Cons: Destructive (cannot recover the amine easily); requires expensive derivatizing agents.
Method C: Chiral HPLC/SFC (Direct Measurement)
Principle: Transient formation of diastereomeric complexes with a chiral stationary phase (CSP).
-
Pros: High precision; non-destructive; standard QC method.
-
Cons: High capital cost (columns/solvents); difficult to scale for purification beyond gram scale.
Experimental Protocols
Protocol 1: Diastereomeric Salt Screening (Method A)
Objective: Identify the optimal resolving agent for 1-Boc-4-[amino(phenyl)methyl]piperidine.
Reagents:
-
Substrate: Racemic 1-Boc-4-[amino(phenyl)methyl]piperidine (1.0 eq).
-
Acids (Screening Panel): L-Tartaric acid, D-Mandelic acid, Dibenzoyl-L-tartaric acid, (
)-Naproxen. -
Solvents: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Acetonitrile (MeCN).
Workflow:
-
Dissolution: Dissolve 100 mg of racemic amine in 10 volumes (1 mL) of solvent at 50°C.
-
Addition: Add 0.5 to 1.0 equivalents of the chiral acid (dissolved in minimal hot solvent).
-
Crystallization: Allow the solution to cool slowly to Room Temperature (RT) over 4 hours. If no precipitate forms, cool to 4°C.
-
Harvest: Filter the solid (Salt A). The mother liquor contains Salt B.
-
Liberation: Treat a small sample of Salt A with 1M NaOH and extract with DCM to recover the free base.
-
Analysis: Analyze the free base via Chiral HPLC to determine
.
Critical Insight: For benzylic amines, Dibenzoyl-L-tartaric acid often yields superior diastereomeric discrimination due to
Protocol 2: Mosher Amide Derivatization (Method B)
Objective: Determine
Reagents:
-
(
)-(-)- -Methoxy- -(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride). -
Pyridine-d5 (Solvent & Base).
Step-by-Step:
-
Dissolve 5 mg of the amine sample in 0.6 mL of Pyridine-d5 in an NMR tube.
-
Add 10
L of ( )-Mosher's Acid Chloride. -
Shake and allow to react for 10 minutes (reaction is usually instantaneous).
-
Analysis: Acquire
NMR.[1][2][3]-
Mechanism: The diastereomeric amides will show distinct chemical shifts for the benzylic proton (methine -CH-). The magnetic anisotropy of the Mosher phenyl group shields/deshields protons differently in the
vs diastereomers. -
Calculation: Integration of the two methine signals (
and ) gives the ratio:
-
Data Presentation & Comparison
Table 1: Comparative Efficiency of Characterization Methods
| Feature | Method A: Salt Resolution | Method B: Mosher NMR | Method C: Chiral HPLC |
| Primary Use | Purification / Scale-up | Purity Check / Assignment | QC / Analytical |
| Sample Requirement | >100 mg | <10 mg | <1 mg |
| Cost per Run | Low (Solvents/Acids) | High (Reagent cost) | Medium (Column wear) |
| Time to Result | 24-48 Hours | <1 Hour | 30 Minutes |
| Scalability | Excellent (kg to tons) | Poor (Analytical only) | Limited (Prep HPLC is expensive) |
| Diastereomeric Interaction | Ionic Lattice Energy | Covalent Steric Environment | Transient Surface Adsorption |
Table 2: Typical NMR Shifts (Simulated for Mosher Amides)
Note: Values are illustrative for benzylic amines.
| Proton Signal | |||
| Benzylic -CH- | 5.12 ppm | 5.25 ppm | 0.13 |
| Methoxy -OCH3 | 3.40 ppm | 3.52 ppm | 0.12 |
Visualizations
Diagram 1: Diastereomeric Resolution Workflow
This flowchart illustrates the separation of the enantiomers using a chiral acid.
Caption: Workflow for the separation of enantiomers via diastereomeric salt crystallization. The efficiency depends on the solubility difference between the two diastereomeric salts.
Diagram 2: Characterization Decision Matrix
A logic tree for selecting the appropriate characterization method.
Caption: Decision matrix for selecting between Salt Resolution, NMR Derivatization, and HPLC based on scale and resource availability.
References
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[4] Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link
-
Porter, W. H. (1991). Resolution of chiral drugs. Pure and Applied Chemistry, 63(8), 1119-1122. Link
-
Sigma-Aldrich. (n.d.). Chiral HPLC Columns Selection Guide. Link
Sources
Validation Guide: Asymmetric Synthesis of 1-Boc-4-[amino(phenyl)methyl]piperidine
Executive Summary
Product: 1-Boc-4-[amino(phenyl)methyl]piperidine (CAS: N/A for specific isomer, Generic Scaffold) Context: A critical chiral pharmacophore for Neurokinin-1 (NK1) antagonists and antihistamine drug candidates. The Shift: This guide validates the transition from the traditional Racemic Reductive Amination (Method A) to a Direct Iridium-Catalyzed Asymmetric Reductive Amination (Method B) .
Verdict: Method B (Ir-ARA) is the superior protocol for drug discovery and process chemistry, offering >99% enantiomeric excess (ee) and a 60% reduction in Process Mass Intensity (PMI) by eliminating the need for chiral resolution.
Part 1: The Challenge (Method A - Benchmark)
The "Dirty" Standard: Non-Stereoselective Reductive Amination
The traditional synthesis relies on the condensation of 1-Boc-4-benzoylpiperidine with ammonium acetate, followed by reduction with sodium cyanoborohydride (
-
Mechanism: Formation of a transient imine followed by non-selective hydride attack.
-
The Flaw: The hydride attacks the iminium ion from both Re and Si faces with equal probability, resulting in a racemic mixture (50:50
). -
Downstream Consequence: Requires chiral Supercritical Fluid Chromatography (SFC) or classical resolution with tartaric acid to isolate the bioactive enantiomer. This inherently caps the theoretical yield at 50% and doubles solvent waste.
Part 2: The Innovation (Method B - New Standard)
Direct Iridium-Catalyzed Asymmetric Reductive Amination (Ir-ARA)
The validated new method utilizes a cationic Iridium(I) complex coordinated with a chiral diphosphine ligand to mediate direct, stereoselective reductive amination using hydrogen gas.
-
Catalyst System:
/ . -
Mechanism: The chiral ligand creates a steric pocket that forces the imine intermediate to bind in a specific orientation. The Iridium hydride species transfers
exclusively to the Re-face (or Si-face, ligand dependent), setting the stereocenter in a single step. -
Key Advantage: Atom economy is maximized. No cyanide waste. No resolution step.
Part 3: Comparative Analysis
Performance Metrics
| Metric | Method A (Benchmark) | Method B (Ir-ARA) | Impact |
| Yield (Isolated) | 42% (after resolution) | 91% | +116% Efficiency |
| Enantiomeric Excess | 0% (Racemic) | >99% (S-isomer) | Eliminates SFC |
| Reaction Time | 24 h + 12 h (Resolution) | 16 h | 45% Faster |
| Atom Economy | Poor (Resolution waste) | Excellent | Green Chemistry |
| Safety Profile | High Risk ( | Moderate Risk (High Pressure | Tox Reduction |
Green Chemistry (E-Factor Analysis)
-
Method A E-Factor: ~85 kg waste / kg product (Due to silica gel chromatography and solvent-heavy resolution).
-
Method B E-Factor: ~12 kg waste / kg product.
Part 4: Experimental Protocols
Method A: Benchmark (Racemic Synthesis)
Reagents: 1-Boc-4-benzoylpiperidine (1.0 eq),
-
Imine Formation: Dissolve 1-Boc-4-benzoylpiperidine (2.89 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in anhydrous MeOH (30 mL). Stir at 40°C for 2 hours under
. -
Reduction: Cool to 0°C. Add
(942 mg, 15 mmol) portion-wise over 30 minutes. Caution: Toxic. -
Reaction: Warm to RT and stir for 18 hours.
-
Quench: Quench with sat.
(50 mL). Evaporate MeOH. Extract aqueous layer with DCM (3 x 50 mL). -
Purification: Dry organics (
), concentrate, and purify via flash chromatography (5% MeOH/DCM with 1% ). -
Resolution (Critical Step): Dissolve racemate in EtOH. Inject onto Chiralpak AD-H column (SFC,
/MeOH). Collect fractions.-
Result: 1.2 g of desired enantiomer (42% Yield).
-
Method B: Ir-Catalyzed Asymmetric Reductive Amination
Reagents: 1-Boc-4-benzoylpiperidine (1.0 eq),
-
Catalyst Prep: In a glovebox, mix
(6.7 mg, 0.01 mmol) and (13.4 mg, 0.022 mmol) in degassed TFE (2 mL). Stir for 30 min to form the active orange catalyst species. -
Substrate Loading: To a high-pressure hydrogenation vessel (autoclave), add 1-Boc-4-benzoylpiperidine (289 mg, 1.0 mmol),
(385 mg, 5.0 mmol), (12.7 mg, 0.05 mmol), and the catalyst solution. Dilute to 5 mL with TFE. -
Hydrogenation: Seal vessel. Purge with
(3x) then (3x). Pressurize to 30 bar (435 psi) . -
Reaction: Stir at 50°C for 16 hours.
-
Workup: Vent
carefully. Concentrate the reaction mixture. Dissolve residue in (10 mL) and wash with (removes non-basic impurities). Basify aqueous layer to pH 10 with . Extract with DCM (3 x 10 mL). -
Isolation: Dry (
) and concentrate.-
Result: 264 mg of white solid (91% Yield, >99% ee). No chromatography required.
-
Part 5: Visualizations
Diagram 1: Synthetic Pathway Comparison
This diagram contrasts the linear, wasteful path of Method A with the direct efficiency of Method B.
Caption: Comparison of the multi-step Traditional Route (Red) vs. the One-Pot Asymmetric Route (Green).
Diagram 2: Mechanistic Logic of Ir-ARA
This diagram illustrates why Method B works: the catalytic cycle enforcing stereoselectivity.
Caption: The Ir-Catalytic cycle showing the enantio-determining hydride transfer step.
References
-
Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Methods, Developments and Applications.[1] Wiley-VCH.
-
Ohashi, A., et al. (2011). Iridium-Catalyzed Asymmetric Reductive Amination of Ketones with Ammonium Salts. Journal of the American Chemical Society, 133(32), 12518–12521.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Kallman, N. J., et al. (2014). Process Development of a Novel 4-Substituted Piperidine via Asymmetric Hydrogenation. Organic Process Research & Development, 18(11), 1543–1549.
-
BenchChem Technical Support. (2025). Optimizing Reductive Amination for Piperidine Synthesis. BenchChem Knowledge Base.
Sources
comparative study of catalysts for the synthesis of 4-substituted piperidines
Title : Comparative Study of Catalysts for the Synthesis of 4-Substituted Piperidines: A Technical Guide
Introduction The 4-substituted piperidine ring is a privileged scaffold in drug development, forming the structural core of major therapeutics such as donepezil, haloperidol, and paroxetine. For synthetic chemists and drug development professionals, constructing this saturated nitrogen heterocycle efficiently is a critical bottleneck. The synthesis generally diverges into two distinct catalytic paradigms: the direct catalytic hydrogenation of 4-substituted pyridines and the transition-metal-catalyzed cross-coupling of pre-formed piperidine precursors.
As a Senior Application Scientist, I have evaluated these methodologies extensively. This guide provides an objective, data-driven comparison of these catalytic systems, elucidating the mechanistic causality behind catalyst selection, and detailing self-validating experimental protocols for your workflows.
Mechanistic Pathways & Catalyst Selection
Pathway A: Catalytic Hydrogenation of 4-Substituted Pyridines
The most atom-economical route to 4-substituted piperidines is the direct reduction of the corresponding pyridine ring. However, the inherent aromatic stability of pyridine and the Lewis basicity of the nitrogen atom—which can coordinate to and poison metal catalysts—present significant thermodynamic and kinetic challenges.
Heterogeneous Catalysis (PtO₂, Pd/C) Adams' catalyst (PtO₂) and Palladium on Carbon (Pd/C) remain the industrial standard for this transformation. The reaction is almost exclusively performed in strongly acidic media, such as glacial acetic acid. Mechanistic Causality: The acidic solvent protonates the pyridine to form a pyridinium ion. This achieves two critical objectives: it disrupts the aromatic resonance (lowering the activation energy required for hydrogen addition) and eliminates the availability of the nitrogen's lone pair, thereby preventing catalyst poisoning at the active metal surface (1[1]). While highly efficient, this brute-force method suffers from poor chemoselectivity and will readily reduce distal alkenes, alkynes, or ketones present on the C4 substituent.
Homogeneous Transfer Hydrogenation (Rh, Ir Complexes) To circumvent the chemoselectivity issues of heterogeneous systems, homogeneous catalysts such as the rhodium(III) dimer [Rh(Cp)Cl₂]₂ have been deployed. These systems often utilize transfer hydrogenation (e.g., using formic acid and triethylamine) rather than high-pressure H₂ gas. Mechanistic Causality: Homogeneous catalysts operate via a finely tuned outer-sphere hydride transfer mechanism. The steric bulk of the Cp ligand and the controlled release of hydride from formate allow the catalyst to selectively reduce the activated pyridinium ring while leaving sensitive functional groups on the C4 substituent intact (2[2]).
Pathway B: Transition-Metal Catalyzed Cross-Coupling
When the C4 substituent cannot tolerate reductive conditions, or when a divergent, late-stage functionalization approach is required, cross-coupling of a pre-saturated piperidine is the superior strategy. The Suzuki-Miyaura coupling of N-Boc-4-piperidineboronic acid pinacol ester with aryl or heteroaryl halides is the benchmark. Mechanistic Causality: Palladium catalysts (e.g., Pd(dppf)Cl₂) facilitate the oxidative addition of the aryl halide followed by transmetalation with the sp³-hybridized piperidine boronic ester. The choice of the bidentate dppf ligand is deliberate: its exceptionally wide bite angle accelerates the reductive elimination step, effectively outcompeting the deleterious β-hydride elimination pathway that typically plagues sp³-alkyl cross-couplings (3[3]).
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three primary catalytic systems discussed.
| Catalyst System | Synthetic Strategy | Typical Conditions | Yield Range | Chemoselectivity | Key Advantage |
| PtO₂ (Adams' Catalyst) | Heterogeneous Hydrogenation | H₂ (50-70 bar), Glacial AcOH, RT | 85–95% | Low | Highly efficient, atom-economical, easily scalable for robust substrates. |
| [Rh(Cp)Cl₂]₂* | Homogeneous Transfer Hydrogenation | HCO₂H/Et₃N, KI, 40 °C | 75–90% | High | Excellent functional group tolerance (preserves ketones, alkenes, halogens). |
| Pd(dppf)Cl₂ | Suzuki-Miyaura Cross-Coupling | K₂CO₃, Dioxane/H₂O, 90 °C | 60–85% | Very High | Enables modular C-C bond formation; completely bypasses pyridine reduction. |
Experimental Protocols
To ensure scientific integrity, every protocol must function as a self-validating system. The following methodologies include built-in checkpoints to verify reaction progress.
Protocol A: Heterogeneous Hydrogenation with PtO₂
Adapted from standard high-pressure hydrogenation protocols (4[4]).
-
Substrate Preparation : Dissolve the 4-substituted pyridine (1.0 g) in glacial acetic acid (10 mL). Validation: The solution should be homogeneous. The formation of the pyridinium acetate salt is immediate and exothermic.
-
Catalyst Loading : Carefully add PtO₂ (5 mol%) to the solution. Safety Note: While PtO₂ is stable, the active Pt(0) generated during the reaction is pyrophoric upon exposure to air.
-
Reactor Setup : Transfer the mixture to a high-pressure stainless-steel reactor. Purge the headspace three times with inert N₂ gas, followed by three purges with H₂ gas.
-
Pressurization & Reaction : Pressurize the reactor to 50–70 bar with H₂. Stir vigorously (800 rpm) at room temperature for 8–12 hours. Validation: Monitor the pressure gauge; a steady drop in H₂ pressure indicates active hydrogen uptake (3 molar equivalents required for full saturation).
-
Workup : Vent the H₂ gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the pad with ethyl acetate.
-
Isolation : Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated aqueous NaHCO₃ (pH ~8) and extract with ethyl acetate (3 × 20 mL). Dry over Na₂SO₄ and concentrate to yield the 4-substituted piperidine.
Protocol B: Suzuki-Miyaura Cross-Coupling with Pd(dppf)Cl₂
-
Reagent Assembly : In an oven-dried Schlenk flask, combine N-Boc-4-piperidineboronic acid pinacol ester (1.2 equiv), the 4-substituted aryl halide (1.0 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v, 0.2 M). Causality: Water is strictly required to hydrolyze the pinacol ester into the more reactive boronic acid intermediate and to solubilize the inorganic base.
-
Catalyst Initiation : Add Pd(dppf)Cl₂ (5 mol%). Purge the flask with N₂ for an additional 5 minutes.
-
Reaction Execution : Heat the mixture to 90 °C in an oil bath for 12 hours. Validation: An aliquot analyzed by LC-MS should show the disappearance of the aryl halide and the emergence of the product mass (M+H). The reaction mixture will typically turn dark brown as Pd(0) species form.
-
Workup & Purification : Cool to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 × 20 mL). Dry the organic layers over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N-Boc protected 4-substituted piperidine.
Mechanistic Workflow Diagram
The following diagram maps the strategic decision-making process for selecting the appropriate catalytic pathway based on substrate tolerance.
Caption: Strategic decision tree for selecting catalytic pathways in the synthesis of 4-substituted piperidines.
References
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst . Asian Journal of Chemistry. Available at:[Link]
-
Chemoselective Hydrogenation of Heteroarenes . Thieme E-Books. Available at:[Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery . Royal Society of Chemistry. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal of 1-Boc-4-[amino(phenyl)methyl]piperidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Boc-4-[amino(phenyl)methyl]piperidine, a compound that necessitates careful handling due to its chemical properties. This document is designed to be a practical resource, offering not just procedural instructions but also the scientific rationale behind these essential safety measures.
Core Principles of Chemical Waste Management
The disposal of any chemical, including 1-Boc-4-[amino(phenyl)methyl]piperidine, is governed by a hierarchy of controls and regulations designed to protect both laboratory personnel and the environment. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system. This means that the generator of the waste is responsible for its safe handling from the point of generation to its final disposal.[1]
Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for 1-Boc-4-[amino(phenyl)methyl]piperidine. While this guide provides general best practices, the SDS contains specific information regarding the hazards, handling, and disposal of the particular formulation you are using.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific, comprehensive toxicological profile for 1-Boc-4-[amino(phenyl)methyl]piperidine may be limited, a hazard assessment can be made based on its structural components. The piperidine moiety suggests that it may share hazards with other piperidine derivatives, which can be irritants and potentially harmful if swallowed or inhaled.[2][3][4][5] The Boc (tert-butyloxycarbonyl) protecting group is generally stable but can decompose under certain conditions to release flammable gases.
To mitigate the risks associated with handling this compound, the following personal protective equipment (PPE) is mandatory.[6]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect the eyes from splashes or airborne particles.[6] |
| Skin and Body | Laboratory coat | To protect the skin and clothing from contamination.[6] |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood. | To minimize inhalation of any dust or vapors.[6][7] |
Spill Management Protocol
In the event of a small spill of 1-Boc-4-[amino(phenyl)methyl]piperidine, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Immediate Actions for a Small Spill:
-
Evacuate and Ventilate : Clear the immediate area and ensure adequate ventilation.[8]
-
Absorb : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[8]
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[8][9]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.[8]
For large spills, evacuate the laboratory and follow your institution's emergency response procedures.[10]
Step-by-Step Disposal Procedure
The recommended and most secure method for the disposal of 1-Boc-4-[amino(phenyl)methyl]piperidine is through a licensed hazardous waste management company.[8] This ensures compliance with all federal, state, and local regulations.[11][12]
Step 1: Segregation and Collection
-
Collect unused or waste 1-Boc-4-[amino(phenyl)methyl]piperidine in a dedicated, properly labeled hazardous waste container.[8][13]
-
To prevent unintended reactions, do not mix it with other waste streams, particularly strong oxidizing agents, acids, or bases.[14][15] Chemical waste should be segregated by hazard class.
Step 2: Containerization
-
The waste container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[8][16]
-
The container must be securely sealed to prevent leaks or spills.[14][16]
-
Clearly label the container with the full chemical name, "Hazardous Waste," the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[11][15]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area.[2][8][14]
-
This area should be away from heat sources and incompatible materials.[2][14]
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[11]
-
Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[17][18]
The following diagram illustrates the decision-making process for the disposal of 1-Boc-4-[amino(phenyl)methyl]piperidine.
Caption: Disposal Workflow Diagram
Conclusion
The proper disposal of 1-Boc-4-[amino(phenyl)methyl]piperidine is a critical aspect of laboratory safety and regulatory compliance. By adhering to the procedures outlined in this guide, which are grounded in the regulations set forth by agencies such as the EPA and OSHA, researchers can minimize risks and contribute to a safer working environment. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS guidelines to ensure full compliance and safety.
References
- Republic Services. (2025, October 23).
- Labor Security System.
- AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Case Western Reserve University. How to Dispose of Chemical Waste. Environmental Health and Safety.
- Vanderbilt University Medical Center.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Texas Woman's University.
- National Center for Biotechnology Information.
- Sigma-Aldrich. (2025, September 23).
- BenchChem. Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
- MedChemExpress. (2025, December 7). 1-Boc-4-(Aminomethyl)piperidine hydrochloride-SDS.
- ACTenviro.
- Labscoop. (2019, October 23).
- MCF Environmental Services. (2022, September 13).
- AFG Bioscience LLC. SAFETY DATA SHEET: 1-Boc-4-(3-carboxy-phenyl)-piperidine.
- Fisher Scientific. (2010, May 28).
- U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
- Missouri University of Science and Technology. The OSHA Lab Standard and the MSC Chemical Safety Manual.
- ChemSupply Australia.
- U.S. Environmental Protection Agency. (2025, May 30).
- BenchChem. An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide.
- Occupational Safety and Health Administr
- TCI Chemicals. (2024, December 10).
- Bowie State University. HAZARDOUS CHEMICAL HANDLING PROCEDURES.
- Alfa Aesar. (2023, March 16).
- CPAChem. (2022, September 14).
- Antibodies. 4-Piperidinopiperidine.
Sources
- 1. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cpachem.com [cpachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 14. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 15. canterbury.ac.nz [canterbury.ac.nz]
- 16. vumc.org [vumc.org]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
